2-Phenyl-1-propanol
描述
Structure
3D Structure
属性
IUPAC Name |
2-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNSYIPLPAXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037756 | |
| Record name | 2-Phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Sweet floral lilac, hyacinth type aroma | |
| Record name | Benzeneethanol, .beta.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylpropanol-1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19677 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | beta-Methylphenethyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
113.00 to 114.00 °C. @ 14.00 mm Hg | |
| Record name | 2-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | beta-Methylphenethyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.971-0.978 | |
| Record name | beta-Methylphenethyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1123-85-9 | |
| Record name | 2-Phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpropanol-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .beta.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZYZ88DWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenyl-1-propanol: Properties, Reactions, and Experimental Protocols
Introduction
2-Phenyl-1-propanol, also known as hydratropic alcohol or β-methylphenethyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1][2] It is a significant organic compound utilized as an intermediate in the synthesis of pharmaceuticals and fragrances.[3] Structurally, it consists of a propanol backbone with a phenyl group attached to the second carbon.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visual representations of its synthesis and reactivity, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic aromatic, hyacinth-like odor.[3][4] Its physical state at room temperature is liquid, and it is classified as a Class IIIB combustible liquid.[4][5] The presence of a hydroxyl (-OH) group allows it to participate in hydrogen bonding, influencing its solubility and boiling point.[3] While it is soluble in organic solvents like ethanol and oils, it has limited solubility in water due to its hydrophobic phenyl group.[3][4][6]
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₁₂O | [1][3][6] |
| Molecular Weight | 136.19 g/mol | [1][6][7] |
| CAS Number | 1123-85-9 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 110-111 °C at 10 mmHg113-114 °C at 14 mmHg214 °C (lit.)202 °C (lit.) | [1][5][6][8][9] |
| Melting Point | -37 °C | [5][10] |
| Density | 0.975 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index | n20/D 1.526 (lit.) | [1][5] |
| Solubility | Slightly soluble in water; soluble in organic solvents and oils.[3][6][11] | |
| Flash Point | 108 °C (226.4 °F) (Closed cup) | [4][12] |
| Vapor Pressure | 3.45 hPa at 25 °C | [5] |
| pKa | 14.79 ± 0.10 (Predicted) | [5][8] |
Table 2: Chemical Identifiers
| Identifier | Value | References |
| IUPAC Name | 2-phenylpropan-1-ol | [6] |
| Synonyms | (±)-2-Phenyl-1-propanol, β-Methylphenethyl alcohol, Hydratropic alcohol | [1][2][3] |
| InChI | 1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | [1][3] |
| InChI Key | RNDNSYIPLPAXAZ-UHFFFAOYSA-N | [1][3] |
| SMILES | CC(CO)c1ccccc1 | [1][3] |
Chemical Reactivity and Experimental Protocols
The chemical behavior of this compound is primarily dictated by its hydroxyl group, making it undergo typical reactions of primary alcohols such as oxidation, esterification, and dehydration.[3]
Synthesis of this compound via Grignard Reaction
A common method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate epoxide like propylene oxide, or by reducing a corresponding ester like methyl 2-phenylpropanoate. A more direct, analogous synthesis involves the reaction of ethylmagnesium bromide with benzaldehyde followed by hydrolysis. The following is a generalized protocol based on the well-established principles of Grignard synthesis.[13][14]
Experimental Protocol: Grignard Synthesis
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.[13][15] The reaction is often initiated with a small crystal of iodine.[14][15]
-
Reaction with Epoxide: The Grignard reagent is cooled in an ice bath. A solution of propylene oxide in anhydrous diethyl ether is then added dropwise. The reaction is exothermic and should be controlled to maintain a gentle reflux.[13]
-
Hydrolysis (Workup): After the addition is complete, the reaction mixture is stirred at room temperature. It is then carefully poured into a beaker containing crushed ice and a dilute acid (e.g., 6 M HCl) or a saturated aqueous ammonium chloride solution to hydrolyze the magnesium alkoxide intermediate.[13][15]
-
Extraction and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then brine.[13][14] The solution is dried over anhydrous sodium sulfate or magnesium sulfate.[13][14] The solvent is removed via rotary evaporation, and the crude product is purified by vacuum distillation to yield this compound.[14]
Key Chemical Reactions
1. Oxidation
As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent.
-
Experimental Protocol (General): To a stirred solution of this compound in a suitable solvent like dichloromethane (CH₂Cl₂), a mild oxidizing agent such as pyridinium chlorochromate (PCC) is added portion-wise to synthesize 2-phenylpropanal. For the synthesis of 2-phenylpropanoic acid, a stronger oxidizing agent like chromium trioxide (CrO₃) in an acidic solution is required.[16] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched, extracted, dried, and purified using column chromatography or distillation.[16] A study demonstrated the enantioselective oxidation of (±)-2-phenyl-1-propanol to (S)-2-phenylpropionic acid using the bacterium Acetobacter aceti.[17]
2. Esterification
In the presence of an acid catalyst, this compound reacts with carboxylic acids to form esters, which are often valued for their pleasant fragrances.
-
Experimental Protocol (General - Fischer Esterification): this compound and a carboxylic acid are refluxed with a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent. The water produced during the reaction is typically removed to drive the equilibrium towards the ester product. After the reaction is complete, the mixture is cooled, washed with a sodium bicarbonate solution to remove excess acid, and then washed with brine. The organic layer is dried, and the solvent is evaporated. The resulting crude ester is then purified by distillation.
3. Dehydration
The dehydration of this compound, typically under acidic conditions with heat, results in the formation of an alkene, 2-phenyl-1-propene.
-
Experimental Protocol (General): this compound is heated with a strong acid catalyst such as sulfuric acid or phosphoric acid. The alkene product is distilled from the reaction mixture as it is formed. The distillate is then washed with water and a dilute base to remove any residual acid, dried over an anhydrous salt, and purified by fractional distillation.
Spectroscopic Data
Characterization of this compound is typically achieved through standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹, and absorptions corresponding to the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z = 136. A prominent fragment is often seen at m/z = 105, corresponding to the loss of the CH₂OH group.[6]
Safety and Handling
This compound is considered a combustible liquid and may be harmful if swallowed.[4][12] It can cause irritation to the eyes, skin, and respiratory system.[3][4] Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[4][12] It should be stored in a cool, well-ventilated area away from heat, open flames, and strong oxidizing agents.[4][18]
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its reactivity, centered around the primary hydroxyl group, allows for a variety of chemical transformations, including synthesis, oxidation, and esterification, which are fundamental in the production of fine chemicals and pharmaceuticals. The experimental protocols outlined in this guide provide a foundation for its practical application in a research and development setting. A thorough understanding of its properties and safe handling procedures is essential for its effective and secure use in the laboratory.
References
- 1. This compound 97 1123-85-9 [sigmaaldrich.com]
- 2. This compound 97 1123-85-9 [sigmaaldrich.com]
- 3. CAS 1123-85-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. (S)-(-)-2-PHENYL-1-PROPANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. This compound | CAS#:1123-85-9 | Chemsrc [chemsrc.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Oxidation of P2Pol - a literature search , Hive Chemistry Discourse [chemistry.mdma.ch]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
2-Phenyl-1-propanol structural formula and isomers
An In-depth Technical Guide to 2-Phenyl-1-propanol: Structural Formula and Isomers
This technical guide provides a comprehensive overview of this compound, detailing its structural formula, isomers, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
This compound, also known as hydratropic alcohol or β-methylphenethyl alcohol, is an aromatic alcohol.[1][2] Its structure consists of a propanol backbone with a phenyl group attached to the second carbon atom.[3]
Molecular Formula: C₉H₁₂O[1][3][4]
IUPAC Name: 2-phenylpropan-1-ol[1]
Below is a diagram illustrating the structural formula of this compound.
References
Spectroscopic Data of 2-Phenyl-1-propanol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-phenyl-1-propanol, a valuable chemical intermediate in the pharmaceutical and fragrance industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring detailed structural and analytical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the connectivity and chemical environment of each atom.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |
| 3.65 | d | 2H | -CH₂OH |
| 2.95 | m | 1H | -CH(Ph)- |
| 1.85 | s | 1H | -OH |
| 1.25 | d | 3H | -CH₃ |
Note: The chemical shift of the hydroxyl (-OH) proton can vary depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| 143.5 | C (quaternary, aromatic) |
| 129.0 | CH (aromatic) |
| 128.5 | CH (aromatic) |
| 126.5 | CH (aromatic) |
| 68.0 | -CH₂OH |
| 45.0 | -CH(Ph)- |
| 18.0 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 | Strong, Broad | O-H stretch (alcohol) |
| 3030 | Medium | C-H stretch (aromatic) |
| 2960 | Strong | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium | C=C stretch (aromatic ring) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 760, 700 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is presented below.[1]
| m/z | Relative Intensity (%) | Putative Fragment |
| 136 | 19.60 | [M]⁺ (Molecular Ion) |
| 105 | 99.99 | [C₈H₉]⁺ |
| 106 | 28.80 | [C₈H₁₀]⁺ |
| 91 | 12.53 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | 16.19 | [C₆H₇]⁺ |
| 77 | 21.15 | [C₆H₅]⁺ (Phenyl cation) |
| 31 | 20.15 | [CH₂OH]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
¹H NMR Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
¹³C NMR Acquisition: The spectrum is acquired on the same spectrometer operating at a frequency of 100 MHz for ¹³C nuclei. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are typically employed.
FT-IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.
Ionization and Fragmentation: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation and Structural Elucidation
The combined spectroscopic data provides a comprehensive structural characterization of this compound.
References
In-Depth Technical Guide to 2-Phenyl-1-propanol (CAS 1123-85-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-1-propanol (CAS 1123-85-9), a versatile aromatic alcohol. The document details its chemical and physical properties, analytical data, and known synthesis methodologies. Furthermore, it explores its biological activities, potential mechanisms of action, and associated hazards and toxicological data. This guide is intended to be a valuable resource for professionals in research, drug development, and various industrial applications by consolidating key technical information, including experimental protocols and diagrammatic representations of workflows and potential biological pathways.
Chemical and Physical Properties
This compound, also known as hydratropic alcohol or β-methylphenethyl alcohol, is a colorless to pale yellow viscous liquid with a characteristic aromatic odor. It is an organic compound featuring a propanol backbone with a phenyl group attached to the second carbon.[1] Its solubility is limited in water but good in organic solvents, a property attributed to its hydrophobic phenyl group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1123-85-9 | [1] |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Colorless to pale yellow viscous liquid | [3][4] |
| Density | 0.975 g/mL at 25 °C | [5] |
| Boiling Point | 110-111 °C at 10 mmHg | [5] |
| Melting Point | -37 °C | [6] |
| Flash Point | 94 °C (201.2 °F) - closed cup | [5] |
| Refractive Index (n20/D) | 1.526 | [5] |
| Water Solubility | Insoluble | [6] |
| LogP | 1.78240 | [6] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-phenylpropan-1-ol | [7] |
| Synonyms | (±)-2-Phenyl-1-propanol, β-Methylphenethyl alcohol, Hydratropic alcohol | [1][5] |
| SMILES | CC(CO)C1=CC=CC=C1 | [1] |
| InChI | InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | [1] |
| InChIKey | RNDNSYIPLPAXAZ-UHFFFAOYSA-N | [1] |
Synthesis and Analytical Data
Synthesis Protocols
This compound can be synthesized through various organic chemistry reactions. Two common methods are the Grignard reaction and the reduction of a corresponding ketone.
2.1.1. Grignard Reaction
A prevalent method for synthesizing this compound involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an aldehyde, like propanal. The subsequent hydrolysis of the intermediate magnesium alkoxide yields the final product.
Experimental Protocol: Grignard Synthesis of this compound (Generalized)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. Bromobenzene, dissolved in anhydrous diethyl ether, is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.
-
Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of propanal in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature to ensure completion.
-
Hydrolysis: The reaction mixture is carefully poured into a beaker containing crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium alkoxide intermediate.
-
Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Analytical Data
The structure of this compound can be confirmed using various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy of this compound will show characteristic signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR spectroscopy will display distinct signals for the different carbon atoms in the molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, the methine carbon, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Other significant peaks include those for C-H stretching of the aromatic ring and the alkyl groups, as well as C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will include characteristic fragments resulting from the loss of water, a methyl group, or other parts of the molecule.
Biological Activities and Potential Mechanisms of Action
While extensive research on the specific signaling pathways of this compound is limited, studies on the broader class of phenylpropanoids suggest several biological activities, including antimicrobial, antioxidant, anti-inflammatory, and vasorelaxant effects.[3][6]
Antimicrobial Activity
Phenylpropanoids are known to possess antimicrobial properties.[3] The proposed mechanism of action for simple alcohols and phenolic compounds often involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell lysis.[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution - Generalized)
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a liquid growth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity
The hydroxyl group in this compound may contribute to its potential antioxidant properties by scavenging free radicals.[9] Several in vitro assays can be employed to evaluate the antioxidant capacity of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay (Generalized)
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Various concentrations of this compound are prepared in a suitable solvent.
-
Reaction: The DPPH solution is added to the sample solutions and incubated in the dark at room temperature.
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control.
Vasorelaxant Effects and Potential Signaling Pathway
Studies on structurally related phenylpropanoids and a nitro-derivative of 1-phenyl-1-propanol suggest a potential for vasorelaxant effects.[1][10][11] A study on 2-nitro-1-phenyl-1-propanol demonstrated that its vasorelaxant effects on rat coronary arteries likely involve the production of cyclic nucleotides (cGMP and cAMP) and membrane hyperpolarization.[11] This effect was shown to be independent of nitric oxide synthase. It is plausible that this compound could exert similar effects, although direct evidence is currently lacking. The proposed mechanism involves the activation of adenylyl cyclase and guanylyl cyclase, leading to an increase in intracellular cAMP and cGMP, respectively. These cyclic nucleotides can then activate protein kinases (PKA and PKG), which in turn can lead to the opening of potassium channels, causing hyperpolarization and a decrease in intracellular calcium concentration, ultimately resulting in smooth muscle relaxation.
Hazards and Toxicological Information
This compound is considered to have moderate acute toxicity if swallowed and may cause skin and eye irritation.[4][12] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Table 3: Toxicological Data for this compound
| Test | Species | Route | Value | Reference(s) |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 2300 mg/kg | [6] |
| LD50 (Lethal Dose, 50%) | Mouse | Oral | 1600 mg/kg | [12] |
| LD50 (Lethal Dose, 50%) | Rabbit | Skin | >5 g/kg | [6] |
| TDLo (Lowest Published Toxic Dose) | Rat | Oral | 14105 mg/kg/13W-C | [6] |
Experimental Protocol: Acute Oral Toxicity (LD50) Study (Generalized - based on OECD Guidelines)
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.
-
Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals. A limit test may first be performed at a high dose level.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods (e.g., Probit analysis).
Conclusion
This compound (CAS 1123-85-9) is a well-characterized aromatic alcohol with applications in various industries, particularly in the formulation of fragrances and flavors. Its chemical and physical properties, along with its synthesis and analytical profiles, are well-documented. While its biological activities as an antimicrobial and antioxidant agent are suggested by its chemical class, further research is required to fully elucidate the specific mechanisms and signaling pathways involved. The potential for vasorelaxant effects, inferred from related compounds, presents an interesting avenue for future investigation in drug development. As with any chemical, proper safety precautions should be observed during its handling and use. This guide serves as a foundational resource for researchers and scientists working with this compound.
References
- 1. Vasorelaxant effect of phenylpropanoids: Methyl eugenol and eugenol in human umbilical cord vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00012E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 9. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasorelaxant effects of 2-nitro-1-phenyl-1-propanol in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evidence that the vasorelaxant effects of 2-nitro-1-phenyl-1-propanol on rat coronary arteries involve cyclic nucleotide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Phenyl-1-propanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenyl-1-propanol in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, provides available data for structurally analogous compounds, and details robust experimental protocols for accurate solubility determination. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.
Introduction to this compound and its Solubility
This compound (also known as hydratropic alcohol) is an aromatic alcohol with the chemical formula C₉H₁₂O. Its structure, featuring a phenyl group attached to a propanol backbone, imparts a unique combination of polar and non-polar characteristics that dictate its solubility behavior. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the phenyl ring and the ethyl group are non-polar (lipophilic). This amphiphilic nature suggests that this compound is soluble in a range of organic solvents and has limited solubility in water.[1][2][3]
Understanding the solubility of this compound is critical in various applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Formulation Science: Developing stable and effective formulations for pharmaceutical and cosmetic products.
-
Extraction and Purification: Designing efficient separation processes.
Qualitative and Estimated Quantitative Solubility
General literature indicates that this compound is "soluble" in ethanol and oils, and "slightly soluble" or "insoluble" in water.[2] While specific quantitative data for this compound is scarce, the solubility of structurally similar compounds, such as benzyl alcohol and phenethyl alcohol, can provide valuable estimations.
Table 1: Solubility of Compounds Structurally Similar to this compound
| Solvent | Benzyl Alcohol ( g/100 mL) | Phenethyl Alcohol ( g/100 mL) |
| Water | ~4 | ~2 |
| Ethanol | Miscible | Miscible |
| Diethyl Ether | Miscible | Miscible |
| Acetone | Soluble | Miscible |
| Toluene | Soluble | Soluble |
| Hexane | Soluble | Soluble |
Note: Data is compiled from various sources and should be used as a general guideline. "Soluble" and "Miscible" indicate high solubility.
Based on these analogs, this compound is expected to be highly soluble in polar protic solvents like lower alcohols (methanol, ethanol), polar aprotic solvents (acetone, ethyl acetate), and non-polar aromatic solvents (toluene). Its solubility in non-polar aliphatic solvents (e.g., hexane) is likely to be lower but still significant.
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[4][5][6]
Principle of the Shake-Flask Method
An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the solute in the solvent is constant and represents its solubility at that temperature. The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7][8]
Detailed Experimental Workflow
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or weight of the chosen solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid (if any, in the case of a liquid solute, a distinct phase) to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
-
Sample Analysis (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.
-
dot
Caption: Experimental workflow for determining the solubility of this compound.
Predictive Models for Solubility Estimation
In the absence of experimental data, theoretical models can provide useful estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[9][10]
Principle of UNIFAC:
The UNIFAC model estimates the activity coefficient of a component in a mixture based on the functional groups present in the molecules. The model assumes that the activity coefficient is composed of two parts: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for interactions between functional groups.
Application to this compound:
To predict the solubility of this compound in a solvent using UNIFAC, the following steps are generally taken:
-
Decomposition into Functional Groups: Both this compound and the solvent molecules are broken down into their constituent functional groups (e.g., -CH3, -CH2, -CH, aromatic-C, -OH).
-
Group Interaction Parameters: Published UNIFAC interaction parameters for each pair of functional groups are used.
-
Calculation of Activity Coefficient: The activity coefficient of this compound in the solvent is calculated.
-
Prediction of Solubility: The mole fraction solubility is then estimated using the calculated activity coefficient and the ideal solubility of this compound.
While powerful, the accuracy of UNIFAC predictions depends on the availability and quality of the group interaction parameters. It is best used as a screening tool to prioritize solvents for experimental investigation.
dot
Caption: Logical relationship for solubility assessment and application.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data remains limited, the provided information on structurally similar compounds, detailed experimental protocols, and the potential of predictive modeling offers a robust starting point for researchers. For precise and reliable data, the experimental determination of solubility using the shake-flask method coupled with a suitable analytical technique like HPLC is highly recommended. The resulting data will be invaluable for the successful design and implementation of processes in chemical synthesis, drug development, and formulation science.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1123-85-9: this compound | CymitQuimica [cymitquimica.com]
- 4. quora.com [quora.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UNIFAC Prediction (Original) [trc.nist.gov]
2-Phenyl-1-propanol molecular weight and density
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1-propanol
This technical guide provides a comprehensive overview of the molecular weight and density of this compound (CAS 1123-85-9). It is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and reliable data on the physicochemical properties of this compound. This document includes a summary of its key quantitative properties, detailed experimental protocols for their determination, and a logical workflow for such characterization.
Quantitative Physicochemical Data
The molecular weight and density of this compound are fundamental parameters for a wide range of scientific and industrial applications, from reaction stoichiometry and formulation development to quality control and regulatory compliance. The data presented below has been compiled from reputable chemical data sources.
| Property | Value | Units | Conditions |
| Molecular Weight | 136.19 | g/mol | |
| Density | 0.975 | g/mL | at 25 °C |
| 0.971 - 0.978 | g/mL |
Table 1: Summary of Molecular Weight and Density for this compound[1][2][3][4][5][6]
Experimental Protocols for Property Determination
Accurate determination of molecular weight and density requires standardized experimental procedures. The following sections detail the principles and methodologies for obtaining these values.
Determination of Molecular Weight via Mass Spectrometry
Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy and sensitivity.[5][7][8][9] The technique involves the ionization of the sample molecules and their separation based on their mass-to-charge ratio (m/z).
Principle: An electron-ionization (EI) mass spectrometer is commonly used for volatile organic compounds like this compound.[10] In the ion source, high-energy electrons bombard the sample molecules, leading to the ejection of an electron and the formation of a molecular ion (M+•), which is a radical cation.[10] The mass analyzer then separates these ions based on their m/z ratio. The peak with the highest m/z value, excluding isotopic peaks, generally corresponds to the molecular ion, and its m/z value provides the molecular weight of the compound.[7][10]
Generalized Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent.
-
Instrument Setup: The mass spectrometer is calibrated using a known standard. The ion source parameters (e.g., electron energy) and mass analyzer settings are optimized for the compound.
-
Sample Introduction: The sample is introduced into the ion source, typically via direct injection or through a gas chromatography (GC) system for separation from any impurities.
-
Ionization: The sample molecules are ionized by an electron beam.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated according to their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Data Interpretation: The molecular ion peak is identified in the mass spectrum to determine the molecular weight.
Determination of Density
The density of a liquid can be accurately determined using several methods, with the oscillating U-tube and pycnometer methods being the most common in a laboratory setting.[3][11]
Modern digital density meters frequently employ the oscillating U-tube principle for rapid and highly accurate measurements.[1][2][3][4]
Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency.[3] This frequency changes when the tube is filled with a sample; a higher mass (denser) sample results in a lower oscillation frequency. The instrument measures the period of oscillation and relates it to the density of the sample using a calibration equation.[1] Temperature control is critical as density is temperature-dependent.[3]
Generalized Protocol:
-
Calibration: The instrument is calibrated using two standards of known density, often dry air and ultrapure water.
-
Temperature Equilibration: The instrument's measuring cell is brought to the desired temperature (e.g., 25 °C).
-
Sample Injection: The this compound sample is carefully injected into the U-tube, ensuring no air bubbles are present.
-
Measurement: The instrument measures the oscillation period of the U-tube filled with the sample.
-
Density Calculation: The instrument's software automatically calculates the density based on the measured period and the calibration constants.
-
Cleaning: The measuring cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.
The pycnometer method is a classic and precise gravimetric technique for density determination.[11][12][13] It involves determining the mass of a precisely known volume of the liquid.
Principle: A pycnometer is a glass flask with a precisely calibrated volume. The density of a liquid is determined by weighing the pycnometer empty, then filled with the liquid of interest. The mass of the liquid divided by the volume of the pycnometer gives the density.[11][13]
Generalized Protocol:
-
Cleaning and Drying: The pycnometer is thoroughly cleaned and dried.
-
Weighing the Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured on an analytical balance (m1).
-
Filling the Pycnometer: The pycnometer is filled with this compound, ensuring the liquid reaches the calibration mark and is free of air bubbles. A stopper with a capillary is inserted, allowing excess liquid to be expelled.
-
Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath at the desired temperature until thermal equilibrium is reached. The liquid level is adjusted to the mark if necessary.
-
Weighing the Filled Pycnometer: The outside of the pycnometer is carefully dried, and its mass is measured (m2).
-
Density Calculation: The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the calibrated volume of the pycnometer.
Physicochemical Property Determination Workflow
The following diagram illustrates a standardized workflow for the determination of physicochemical properties of a chemical compound such as this compound.
Workflow for Physicochemical Property Determination.
References
- 1. Oscillating U-tube - Wikipedia [en.wikipedia.org]
- 2. rudolphresearch.com [rudolphresearch.com]
- 3. Density measurement - A.KRÜSS Optronic [kruess.com]
- 4. U-tube technology in digital laboratory density meters | Anton Paar Wiki [wiki.anton-paar.com]
- 5. benchchem.com [benchchem.com]
- 6. lr-test.com [lr-test.com]
- 7. scribd.com [scribd.com]
- 8. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 9. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. ised-isde.canada.ca [ised-isde.canada.ca]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide to 2-Phenyl-1-propanol: Synonyms, Properties, Synthesis, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenyl-1-propanol, a significant organic compound with applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical identity, physicochemical properties, key experimental protocols for its synthesis and toxicological evaluation, and its metabolic fate.
Chemical Identity and Synonyms
This compound is an aromatic alcohol. It is structurally characterized by a propanol backbone with a phenyl group attached to the second carbon. This compound is also known by a variety of alternative names and identifiers, which are crucial for comprehensive literature and database searches.
A comprehensive list of synonyms and identifiers for this compound is provided in Table 1.
Table 1: Synonyms and Alternative Names for this compound
| Type of Identifier | Identifier |
| IUPAC Name | 2-phenylpropan-1-ol[1] |
| CAS Number | 1123-85-9[1] |
| Molecular Formula | C₉H₁₂O[1] |
| Common Synonyms | Hydratropic alcohol, beta-Methylphenethyl alcohol, Hydratropyl alcohol, 2-Phenylpropyl alcohol, 1-Hydroxy-2-phenylpropane, (±)-2-Phenyl-1-propanol[1][2] |
| Other Identifiers | EINECS 214-379-7, FEMA No. 2732, NSC-5232[1] |
Physicochemical and Toxicological Data
The physical, chemical, and toxicological properties of this compound are summarized in Table 2. This data is essential for its handling, application, and safety assessment.
Table 2: Physicochemical and Toxicological Properties of this compound
| Property | Value |
| Molecular Weight | 136.19 g/mol [1] |
| Appearance | Colorless viscous liquid[3] |
| Odor | Sweet floral, hyacinth-like[2] |
| Boiling Point | 110-111 °C at 10 mmHg[4] |
| Melting Point | -37 °C[5] |
| Density | 0.975 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.526 (lit.)[4] |
| Solubility | Insoluble in water; soluble in ethanol and oils[3] |
| Flash Point | 94 °C (201.2 °F) - closed cup[6] |
| Oral LD50 (Rat) | 2300 mg/kg[3] |
| Dermal LD50 (Rabbit) | >5000 mg/kg[3] |
Experimental Protocols
This section details methodologies for the chemical and enzymatic synthesis of this compound, as well as a protocol for a short-term toxicity study.
Chemical Synthesis: Grignard Reaction
A common method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to an aldehyde. The following protocol is adapted from established Grignard procedures for similar alcohols.
Objective: To synthesize this compound from ethylmagnesium bromide and benzaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl bromide
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of ethylmagnesium bromide.
-
Reaction with Benzaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is then added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude this compound, which can be further purified by distillation.
Enzymatic Synthesis of (S)-2-Phenyl-1-propanol
The enantioselective production of (S)-2-Phenyl-1-propanol can be achieved using biocatalysts such as alcohol dehydrogenases (ADH).[7]
Objective: To synthesize (S)-2-Phenyl-1-propanol from racemic 2-phenylpropionaldehyde using horse-liver alcohol dehydrogenase (ADH).
Materials:
-
Racemic 2-phenylpropionaldehyde
-
Recombinant horse-liver alcohol dehydrogenase (ADH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Ethanol
-
Phosphate buffer (e.g., 75 mM, pH 8.0)
-
Organic solvent (e.g., for a two-phase system)
Procedure:
-
Reaction Setup: The reaction is typically carried out in a two-phase system due to the low aqueous solubility of the substrate and product. The aqueous phase consists of a phosphate buffer containing the ADH enzyme and NADH. The organic phase contains the substrate, 2-phenylpropionaldehyde, and ethanol, which serves as an auxiliary substrate for the regeneration of NADH.
-
Enzymatic Reaction: The reaction is initiated by adding the enzyme and NADH to the buffered substrate solution. The mixture is incubated at a controlled temperature with agitation.
-
Monitoring and Analysis: The progress of the reaction and the enantiomeric excess of the product are monitored over time by taking samples from the organic phase and analyzing them using gas chromatography (GC) with a chiral column.
Short-Term Toxicity Study in Rats
The following protocol summarizes a 13-week oral toxicity study of this compound in rats.
Objective: To evaluate the short-term toxicity of this compound in rats.
Experimental Design:
-
Test Animals: Groups of male and female rats (e.g., 15 of each sex per group).
-
Administration: this compound is added to the diet at various concentrations to achieve target daily intakes.
-
Dosage Groups:
-
Control group (0 mg/kg/day)
-
Low-dose group (e.g., 10 mg/kg/day)
-
Mid-dose group (e.g., 40 mg/kg/day)
-
High-dose group (e.g., 160 mg/kg/day)
-
-
Duration: 13 weeks.
Parameters Monitored:
-
Body weight, food and water intake.
-
Hematology and serum chemistry.
-
Urinalysis.
-
Organ weights (e.g., liver, kidneys) at necropsy.
-
Histopathological examination of major organs and tissues.
Signaling Pathways and Metabolic Fate
Understanding the metabolic fate of this compound is crucial for drug development and safety assessment.
Enzymatic Synthesis Workflow
The enzymatic synthesis of (S)-2-Phenyl-1-propanol involves a coupled reaction system for cofactor regeneration, which is essential for the efficiency of the process.
Caption: Enzymatic synthesis of (S)-2-Phenyl-1-propanol with cofactor regeneration.
Metabolic Pathway of this compound
Like many xenobiotics, this compound is expected to undergo Phase I and Phase II metabolism in the body, primarily in the liver, to facilitate its excretion. The hydroxyl group of this compound makes it a direct candidate for Phase II conjugation reactions.
The primary metabolic pathway for this compound involves glucuronidation, a Phase II reaction where glucuronic acid is conjugated to the molecule, significantly increasing its water solubility for excretion.
Caption: General metabolic pathway of this compound.
References
- 1. This compound | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1123-85-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. This compound 97% | 1123-85-9 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 2-フェニル-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. real.mtak.hu [real.mtak.hu]
Commercial Availability and Suppliers of 2-Phenyl-1-propanol: A Technical Guide for Researchers
Introduction
2-Phenyl-1-propanol, also known as hydratropic alcohol, is a chiral aromatic alcohol with significant applications in the pharmaceutical and fragrance industries. Its value as a building block in the synthesis of active pharmaceutical ingredients (APIs) and its use as a fragrance component necessitate a comprehensive understanding of its commercial availability, supplier landscape, and technical specifications. This guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing this compound, including available forms, purity levels, and a workflow for supplier selection.
Commercial Forms and Availability
This compound is commercially available in several forms to suit various research and development needs. The most common forms are the racemic mixture and its individual enantiomers, (R)-(+)-2-Phenyl-1-propanol and (S)-(-)-2-Phenyl-1-propanol. The specific stereoisomer required is often dictated by the stereospecificity of the intended biological target or synthetic pathway. The compound is typically supplied as a colorless to pale yellow liquid.
Major Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, ranging from large, multinational corporations to more specialized chemical providers. The following tables summarize the offerings from several key suppliers for the racemic mixture and the individual enantiomers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.
Table 1: Commercial Suppliers of Racemic (±)-2-Phenyl-1-propanol (CAS: 1123-85-9)
| Supplier | Product Number(s) | Purity/Grade | Available Quantities |
| Sigma-Aldrich (Merck) | 179817, W273201 | ≥97%, FG | 5 g, 1 kg, 5 kg |
| Thermo Scientific Chemicals | AAB2347318, AAB2347330 | 97% | 50 g, 250 g |
| TCI (Tokyo Chemical Industry) | P0813 | >98.0% (GC) | 25 mL, 500 mL |
| Santa Cruz Biotechnology | sc-239530 | Not specified | Inquire |
| Biosynth | BAA12385 | Not specified | Inquire |
| Molport | MolPort-001-791-418 | ≥90%, 98% | Various (Marketplace) |
| Apollo Scientific | Not specified | Not specified | 25 g, 100 g, 500 g, 2.5 kg |
Table 2: Commercial Suppliers of (R)-(+)-2-Phenyl-1-propanol (CAS: 19141-40-3)
| Supplier | Product Number(s) | Purity/Grade | Available Quantities |
| AdipoGen Life Sciences | CDX-P0385 | Not specified | Inquire |
Table 3: Commercial Suppliers of (S)-(-)-2-Phenyl-1-propanol (CAS: 37778-99-7)
| Supplier | Product Number(s) | Purity/Grade | Available Quantities |
| Thermo Scientific Chemicals | L13988 | 98+% | 250 mg, 1 g |
Technical Data and Quality Control
For researchers and drug developers, understanding the purity and impurity profile of a starting material is critical. Key technical specifications for this compound are typically provided in the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) available from the supplier.
Typical Specifications may include:
-
Appearance: Colorless to pale yellow liquid.
-
Purity (Assay by GC): Typically ≥97% or ≥98%.
-
Refractive Index: Approximately 1.526 at 20 °C.[1]
-
Density: Approximately 0.975 g/mL at 25 °C.[1]
-
Boiling Point: 110-111 °C at 10 mmHg.[1]
-
Optical Rotation: For enantiomers, the specific rotation is a critical parameter (e.g., -17.3 ± 0.1° for the (S)-enantiomer)[2].
Impurities can include starting materials from the synthesis, by-products, or residual solvents. It is crucial to obtain a lot-specific CoA to understand the impurity profile for your specific application.
Experimental Protocols: Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be valuable for process development or in-house preparation. A common laboratory-scale method is the Grignard reaction. The closely related 2-Phenyl-2-propanol synthesis via a Grignard reaction provides a representative workflow.
Example Protocol: Synthesis of 2-Phenyl-2-propanol via Grignard Reaction
This protocol describes the synthesis of the tertiary alcohol 2-Phenyl-2-propanol, which follows a similar principle to the synthesis of other phenyl-substituted alcohols.
Materials and Reagents:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Acetone (anhydrous)
-
6 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of the Grignard Reagent:
-
In a dry three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.
-
Cover the magnesium with anhydrous diethyl ether.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubble formation and a cloudy appearance. Gentle warming or a crystal of iodine can be used for initiation.
-
Slowly add the remaining bromobenzene solution to maintain a gentle reflux.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of anhydrous acetone in anhydrous diethyl ether.
-
Slowly add the acetone solution dropwise to the stirred Grignard reagent. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir at room temperature for 30 minutes.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 6 M hydrochloric acid. Stir until the precipitate dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by distillation under reduced pressure.
-
Applications in Drug Development
This compound and its derivatives serve as important chiral building blocks in the synthesis of pharmaceuticals.[3] The structural motif is found in various pharmacologically active molecules. For instance, derivatives of diphenylpropanol have been investigated for their potential as enzyme modulators.[4] The ability to introduce chirality and an aromatic ring makes this scaffold valuable in designing molecules that interact with specific biological targets.
Supplier Selection Workflow
The selection of a suitable supplier is a critical step in the procurement process for research and development. The following workflow outlines key considerations.
Caption: Workflow for selecting a supplier for this compound.
This in-depth guide provides a solid foundation for researchers and professionals in the pharmaceutical field to navigate the commercial landscape of this compound. By understanding the available forms, key suppliers, technical specifications, and a systematic approach to procurement, scientists can confidently source this critical building block for their research and development endeavors.
References
Core Reaction Mechanisms of 2-Phenyl-1-propanol: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1-propanol, also known as hydratropic alcohol, is a chiral aromatic alcohol. Its structure, featuring a primary alcohol adjacent to a stereocenter and a phenyl group, imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. Understanding the fundamental reaction mechanisms of this compound is crucial for its effective utilization in synthetic chemistry and drug development. This guide provides an in-depth analysis of the core reactions involving this compound, complete with mechanistic diagrams, detailed experimental protocols, and quantitative data to support researchers in their practical applications.
Oxidation of this compound
The primary alcohol moiety of this compound can be oxidized to form either 2-phenylpropanal (an aldehyde) or 2-phenylpropanoic acid (a carboxylic acid), depending on the chosen oxidant and reaction conditions. Mild oxidation conditions are required to stop the reaction at the aldehyde stage, while stronger oxidants will proceed to the carboxylic acid.
Chemical Oxidation to 2-Phenylpropanal
Reagents that are effective for the mild oxidation of primary alcohols to aldehydes without significant over-oxidation include pyridinium chlorochromate (PCC) and conditions for the Swern oxidation. The Swern oxidation is particularly useful for its mild, metal-free conditions, which are compatible with a wide range of functional groups.[1][2]
Caption: General workflow for the Swern oxidation of this compound.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.
-
Reagent Preparation: To the flask, add anhydrous dichloromethane (DCM, 1 mL) and oxalyl chloride (5 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add a solution of dimethyl sulfoxide (DMSO, 10 mmol) in DCM (1 mL) dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (e.g., 4.5 mmol) in DCM (3 mL) dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (15 mmol) dropwise. The reaction mixture is stirred for another 30 minutes at -78 °C.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
Biocatalytic Enantioselective Oxidation
Whole-cell biocatalysts, such as Acetobacter aceti, can perform the enantioselective oxidation of racemic (±)-2-Phenyl-1-propanol to yield enantiopure (S)-2-phenylpropionic acid, a valuable profen drug precursor.[3] This method offers mild reaction conditions and high enantioselectivity.
Caption: Kinetic resolution of racemic this compound via biocatalysis.
-
Culture Preparation: Cultivate Acetobacter aceti MIM 2000/28 in a suitable growth medium. Harvest the cells by centrifugation and wash with a phosphate buffer.
-
Reaction Setup: In a flask, suspend the washed cells in a phosphate buffer. Add racemic this compound to the desired concentration (e.g., 2-5 g/L).
-
Incubation: Incubate the flask on an orbital shaker at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24-72 hours), ensuring adequate aeration.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the product.
-
Workup: After the reaction, remove the cells by centrifugation. Acidify the supernatant to pH 2 with HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extract and evaporate the solvent to yield the crude (S)-2-phenylpropionic acid.
| Reaction Type | Oxidant/Catalyst | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Swern Oxidation | DMSO, (COCl)₂ | 2-Phenylpropanal | >90% (Typical) | N/A | [1] |
| Biocatalytic | Acetobacter aceti | (S)-2-Phenylpropanoic Acid | High | >94% | [3] |
Substitution Reactions (via Tosylate)
The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution reactions, it must first be converted into a good leaving group, such as a tosylate. The resulting 2-phenylpropyl tosylate is an excellent substrate for Sₙ2 reactions, allowing for the introduction of various nucleophiles with inversion of stereochemistry.[4][5]
Caption: Two-step Sₙ2 reaction pathway starting from this compound.
Part A: Synthesis of 2-Phenylpropyl Tosylate
-
Setup: To a solution of this compound (1 eq.) in dry dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq.).
-
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, keeping the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Workup: Dilute the reaction mixture with water and separate the layers. Wash the organic layer successively with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly in the next step.
Part B: Synthesis of 2-Azido-1-phenylpropane
-
Setup: In a round-bottom flask, dissolve the crude 2-phenylpropyl tosylate (1.0 eq) from Part A in anhydrous dimethylformamide (DMF).
-
Nucleophilic Substitution: Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reaction: Heat the mixture to 60-70 °C and stir under a nitrogen atmosphere. Monitor the reaction by TLC (typically 12-24 hours).
-
Workup: After completion, cool the mixture, pour it into water, and extract with diethyl ether. Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate to afford the crude azide. Purify by column chromatography if necessary.
| Substrate | Nucleophile | Product | Solvent | Temp (°C) | Yield | Reference |
| 2-Phenylpropyl Tosylate | NaN₃ | 2-Azido-1-phenylpropane | DMF | 60-70 | Good-Excellent | [4][6] |
| 2-Phenylpropyl Tosylate | NaCN | 3-Phenylbutanenitrile | DMSO | 90-100 | Good | [4] |
Dehydration (Elimination)
The acid-catalyzed dehydration of primary alcohols like this compound typically proceeds through an E2 (elimination, bimolecular) mechanism to form an alkene. This reaction requires heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.[7]
Caption: Concerted E2 mechanism for the dehydration of this compound.
-
Setup: Place this compound into a round-bottom flask suitable for distillation.
-
Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid.
-
Reaction: Heat the mixture to a temperature of 170-180 °C. The alkene product and water will co-distill as they are formed.
-
Workup: Collect the distillate in a receiving flask cooled in an ice bath. Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., CaCl₂), and purify by fractional distillation.
| Alcohol | Catalyst | Product | Temperature (°C) | Mechanism | Reference |
| Primary Alcohols | Conc. H₂SO₄ | Alkene | 170-180 | E2 | [7] |
Etherification
Ethers can be synthesized from this compound via the Williamson ether synthesis. This Sₙ2 reaction involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[2][8]
Caption: Williamson ether synthesis pathway for this compound.
-
Setup: In a flame-dried flask under a nitrogen atmosphere, add a solution of this compound in an anhydrous solvent like THF.
-
Alkoxide Formation: Cool the solution in an ice bath and carefully add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise. Stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Attack: Add a primary alkyl halide (e.g., iodomethane, 1.2 eq.) dropwise to the alkoxide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates completion. Gentle heating may be required.
-
Workup: Carefully quench the reaction by adding water. Extract the product into diethyl ether. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure. The resulting ether can be purified by distillation or column chromatography.
| Alcohol | Base | Alkyl Halide | Product | Mechanism | Reference |
| This compound | NaH | CH₃I | 1-Methoxy-2-phenylpropane | Sₙ2 | [2][8] |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Methodological & Application
Application Notes and Protocols for the Grignard Synthesis of 2-Phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-phenyl-1-propanol via the Grignard reaction. The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds, making it a cornerstone of organic synthesis.[1] These protocols are designed to serve as a comprehensive guide for researchers in both academic and industrial settings, including those involved in the development of pharmaceuticals and other specialty chemicals where the synthesis of complex organic molecules is essential. Two primary synthetic routes are presented: the reaction of phenylmagnesium bromide with propylene oxide and the reaction of benzylmagnesium bromide with acetaldehyde.
Introduction
This compound is a valuable chiral alcohol intermediate in the synthesis of various pharmaceuticals and fragrances. The Grignard synthesis offers a robust and efficient method for its preparation. This protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of this compound. The importance of maintaining anhydrous (dry) conditions throughout the procedure cannot be overstated, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield of the desired product.[2]
Data Presentation
Table 1: Reagent and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Bromobenzene | C₆H₅Br | 157.01 | 156 | 1.491 |
| Magnesium | Mg | 24.31 | - | 1.74 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |
| Propylene Oxide | C₃H₆O | 58.08 | 34 | 0.830 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 179 | 1.100 |
| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.784 |
| This compound | C₉H₁₂O | 136.19 | 219-221 | 0.996 |
Table 2: Typical Reaction Quantities (Route 1: Phenylmagnesium Bromide and Propylene Oxide)
| Reagent | Moles | Mass (g) | Volume (mL) |
| Magnesium Turnings | 0.12 | 2.92 | - |
| Bromobenzene | 0.11 | 17.3 | 11.6 |
| Anhydrous Diethyl Ether | - | - | 100 |
| Propylene Oxide | 0.10 | 5.81 | 6.99 |
Table 3: Typical Reaction Quantities (Route 2: Benzylmagnesium Bromide and Acetaldehyde)
| Reagent | Moles | Mass (g) | Volume (mL) |
| Magnesium Turnings | 0.12 | 2.92 | - |
| Benzyl Chloride | 0.11 | 13.9 | 12.6 |
| Anhydrous Diethyl Ether | - | - | 100 |
| Acetaldehyde | 0.10 | 4.41 | 5.62 |
Experimental Protocols
General Considerations:
All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.[2] Anhydrous solvents are critical for the success of the Grignard reaction.[2]
Route 1: Synthesis of this compound from Phenylmagnesium Bromide and Propylene Oxide
1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Place magnesium turnings (2.92 g, 0.12 mol) and a small crystal of iodine in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.[2]
-
In the dropping funnel, prepare a solution of bromobenzene (17.3 g, 0.11 mol) in 40 mL of anhydrous diethyl ether.
-
Add a small portion (approximately 5 mL) of the bromobenzene solution to the magnesium turnings. The reaction should initiate spontaneously, as indicated by bubbling and a change in color.[2] If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[2]
2. Reaction with Propylene Oxide:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve propylene oxide (5.81 g, 0.10 mol) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the propylene oxide solution dropwise to the cold, stirring Grignard reagent. A precipitate will form.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[2]
3. Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride (approximately 100 mL) with stirring to quench the reaction.[2]
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two 30 mL portions of diethyl ether.[3]
-
Combine the organic layers and wash with brine (saturated NaCl solution).[3]
-
Dry the ether solution over anhydrous magnesium sulfate.[3]
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Route 2: Synthesis of this compound from Benzylmagnesium Bromide and Acetaldehyde
1. Preparation of the Grignard Reagent (Benzylmagnesium Bromide):
-
Follow the procedure for the preparation of phenylmagnesium bromide, substituting benzyl chloride (13.9 g, 0.11 mol) for bromobenzene.
2. Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve acetaldehyde (4.41 g, 0.10 mol) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the acetaldehyde solution dropwise to the cold, stirring Grignard reagent.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
3. Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Route 1.
Visualizations
Reaction Mechanism
Caption: General mechanism of the Grignard synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Phenyl-1-propanol
Introduction
Chiral 2-phenyl-1-propanol is a valuable building block in the synthesis of pharmaceuticals and fragrances. The stereochemistry of this alcohol is critical for its biological activity and olfactory properties, making its enantioselective synthesis a topic of significant interest. These application notes provide detailed protocols for two distinct and effective methods for the asymmetric synthesis of chiral this compound: a biocatalytic reduction using Horse Liver Alcohol Dehydrogenase (HLADH) and a chemo-catalytic asymmetric transfer hydrogenation employing a chiral ruthenium complex.
These methods offer researchers and drug development professionals reliable pathways to obtain enantiomerically enriched (S)- or (R)-2-phenyl-1-propanol from the prochiral starting material, 2-phenylpropanal. The choice between a biocatalytic and a chemo-catalytic approach may depend on factors such as desired enantiomer, substrate scope, cost, and environmental considerations.
Method 1: Biocatalytic Asymmetric Reduction with Horse Liver Alcohol Dehydrogenase (HLADH)
This protocol details the enzymatic reduction of racemic 2-phenylpropanal to yield (S)-2-phenyl-1-propanol. The use of Horse Liver Alcohol Dehydrogenase (HLADH) allows for high enantioselectivity under mild reaction conditions.[1] A co-solvent system is employed to address the low aqueous solubility of the substrate and product. The cofactor NADH is essential for the enzymatic activity and is regenerated in situ.
Experimental Protocol
Materials:
-
2-phenylpropanal (racemic)
-
Horse Liver Alcohol Dehydrogenase (HLADH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Ethanol (EtOH)
-
Acetonitrile (CH3CN)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Diethyl ether (Et2O)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for flash chromatography
-
Cyclohexane
-
Ethyl acetate (EtOAc)
Procedure: [2]
-
Reaction Setup: In a suitable reaction vessel, combine 2-phenylpropanal (1 mmol, 134 mg), ethanol (0.3 mL), and acetonitrile (4 mL).
-
Add 20 mL of phosphate buffer to the mixture.
-
Add NADH (1 µmol, 0.7 mg) to the reaction mixture.
-
Gently mix the components to homogenize the solution.
-
Initiate the reaction by adding the HLADH enzyme (2 mg).
-
Reaction Monitoring: Monitor the conversion of 2-phenylpropanal by High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the aldehyde has been completely consumed, filter off the enzyme.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with diethyl ether.
-
Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent to obtain enantiomerically enriched this compound.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Method 2: Asymmetric Transfer Hydrogenation with a Chiral Ruthenium Catalyst
This method describes the asymmetric transfer hydrogenation of 2-phenylpropanal using a chiral ruthenium catalyst. This approach avoids the need for high-pressure hydrogenation gas by using a hydrogen donor, such as sodium formate, in an aqueous medium.[3]
Experimental Protocol
Materials:
-
2-phenylpropanal
-
Chiral Ruthenium Catalyst (e.g., a complex derived from proline)[3][4]
-
Sodium formate (HCOONa)
-
Degassed water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure: [3]
-
Reaction Setup: In a reaction vessel, dissolve the chiral ruthenium catalyst (0.0168 mmol) in degassed water (8 mL).
-
Add the ketone substrate, in this case, 2-phenylpropanal (0.168 mmol).
-
Add sodium formate (0.84 mmol) to the solution.
-
Reaction Conditions: Place the reaction mixture in a thermostat and maintain the temperature at 60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1 h, 2 h, 12 h). For each aliquot, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze by ¹H NMR spectroscopy to determine the conversion.
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. Extract the aqueous solution with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by preparative thin-layer chromatography or column chromatography on silica gel.
-
Analysis: Calculate the yield of the purified product. Determine the enantiomeric excess (ee) using chiral HPLC.[3]
Data Presentation
| Parameter | Method 1: Biocatalytic Reduction (HLADH) | Method 2: Asymmetric Transfer Hydrogenation (Ru-Catalyst) |
| Catalyst | Horse Liver Alcohol Dehydrogenase (HLADH) | Chiral Ruthenium Complex |
| Substrate | 2-phenylpropanal (racemic) | 2-phenylpropanal |
| Hydrogen Source | NADH (regenerated) | Sodium Formate |
| Solvent | Phosphate buffer / Acetonitrile | Water |
| Temperature | Not specified, typically ambient | 60 °C |
| Reaction Time | Until complete consumption of aldehyde | Monitored up to 12 h |
| Yield | Good | Good |
| Enantiomeric Excess (ee) | High | High |
Mandatory Visualization
Caption: General workflow for the asymmetric synthesis of chiral this compound.
References
- 1. Highly efficient asymmetric reduction of arylpropionic aldehydes by Horse Liver Alcohol Dehydrogenase through dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
Application Notes and Protocols for the Purification of 2-Phenyl-1-propanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1-propanol is a chiral alcohol with applications in the synthesis of pharmaceuticals and as a fragrance component. Its purification is a critical step to ensure the quality and efficacy of the final product. Column chromatography is a widely used and effective technique for the purification of this compound, allowing for the separation of the desired product from starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, including guidelines for solvent system selection, column packing, and fraction analysis.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Boiling Point | 113-114 °C @ 14 mmHg | [1] |
| Density | 0.971-0.978 g/mL | [1] |
| Solubility | Slightly soluble in water, soluble in oils and ethanol. | [1] |
Thin Layer Chromatography (TLC) Data for Eluent Selection
Proper solvent selection is crucial for effective separation. Thin Layer Chromatography (TLC) is used to determine the optimal mobile phase. A common and effective eluent for the separation of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The ideal Rf value for the target compound is typically between 0.25 and 0.35 to ensure good separation from both less polar and more polar impurities.[2]
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf of this compound | Observations |
| 9:1 | ~0.2 - 0.3 | Good starting point for separation. |
| 8:2 | ~0.3 - 0.4 | May provide faster elution. |
| 7:3 | ~0.4 - 0.5 | Increased polarity, may be suitable if impurities are significantly less polar. |
Note: These Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, and temperature.
Column Chromatography Purification Parameters and Expected Results
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) |
| Silica Gel to Crude Product Ratio (w/w) | 30:1 to 50:1 |
| Expected Yield | > 90% |
| Expected Purity (Post-Chromatography) | > 98% (as determined by GC-MS) |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column with stopcock
-
Separatory funnel or dropping funnel for solvent addition
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
-
Glass wool or cotton
-
Sand (washed)
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
1. TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., start with 9:1).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for the this compound spot.[2] This will be the initial eluent for the column chromatography.
2. Column Packing (Slurry Method)
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.
-
Add a thin layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis. The amount of silica gel should be 30 to 50 times the weight of the crude product.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the solvent to drain until the level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, ideally the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
4. Elution and Fraction Collection
-
Carefully add the initial eluent to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes or vials).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in the hexane mixture. This will help to elute the more strongly adsorbed compounds.
5. TLC Monitoring of Fractions
-
Spot each collected fraction onto a TLC plate.
-
Develop and visualize the TLC plates to identify the fractions containing the pure this compound.
-
Fractions containing a single spot with the same Rf value as the pure product should be combined.
6. Solvent Removal and Purity Analysis
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil.
-
Determine the yield of the purified product.
-
Assess the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Impurities and their Separation
The synthesis of this compound can result in various impurities depending on the synthetic route.
-
From Reduction of 2-Phenylpropionaldehyde: The primary impurities are likely to be unreacted starting material (2-phenylpropionaldehyde) and over-reduction products. 2-Phenylpropionaldehyde is less polar than the alcohol and will elute first.
-
From Hydroboration-Oxidation of α-Methylstyrene: This reaction can produce the isomeric alcohol, 1-phenyl-2-propanol. These isomers may be challenging to separate by standard silica gel chromatography and may require more specialized techniques or careful optimization of the mobile phase.
The polarity difference between this compound and most common non-polar impurities (like unreacted starting materials from Grignard-type reactions) is significant enough for effective separation on silica gel. Less polar impurities will elute before the more polar this compound.
Logical Relationships in Purification
Caption: Separation of this compound from impurities.
Conclusion
Column chromatography is a robust and reliable method for the purification of this compound. Careful selection of the stationary and mobile phases, based on preliminary TLC analysis, is key to achieving high purity and yield. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers and professionals involved in the synthesis and purification of this important chemical compound. Final purity should always be confirmed by an appropriate analytical technique such as GC-MS.
References
Application Notes and Protocols for the Purification of 2-Phenyl-1-propanol
Abstract
This document provides a detailed guide for the purification of 2-Phenyl-1-propanol. It is important to note that this compound is a liquid at room temperature, and therefore, standard recrystallization is not a suitable method for its purification.[1] The primary and most effective method for purifying this compound is vacuum distillation. This protocol provides a detailed procedure for vacuum distillation. For illustrative purposes and for instances where a solid derivative of this compound may be synthesized for purification, a general recrystallization protocol, adapted from procedures for similar solid compounds, is also described.
Introduction
This compound is a colorless to pale yellow liquid with a floral, sweet aroma.[1] It is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[2] The purity of this compound is critical for these applications. While recrystallization is a powerful technique for the purification of solid compounds, its direct application to liquids like this compound is not feasible. The low melting point of this compound, reported to be between -15°C and -37°C, confirms its liquid state at standard laboratory conditions.[1][3][4][5] Therefore, distillation, specifically vacuum distillation to avoid decomposition at high temperatures, is the recommended purification method.
Data Presentation
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | -15 °C to -37 °C | [1][3][4][5] |
| Boiling Point | 220 °C at 760 mmHg; 110-111 °C at 10 mmHg | [1][3][4] |
| Density | Approximately 0.975 - 1.0083 g/cm³ at 25 °C | [1][3] |
| Solubility | Moderately soluble in water; highly soluble in organic solvents such as ethanol and ether.[1][6] | [1][6] |
| Refractive Index | ~1.526 at 20 °C | [3] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the standard method for purifying liquid compounds with high boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump with a trap
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry. Use appropriate joint grease for all connections to ensure a good seal.
-
Sample Preparation: Place the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask should not be more than two-thirds full.
-
Initiate Vacuum: Connect the vacuum pump to the distillation apparatus. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle. The stirring should be active if using a magnetic stirrer.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
Product Collection: When the temperature stabilizes at the boiling point of this compound under the applied vacuum (refer to a nomograph for precise temperature-pressure correlation), switch to a clean receiving flask to collect the purified product.
-
Completion: Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation.
-
Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum to prevent air from rushing in and potentially causing breakage.
Protocol 2: General Recrystallization Protocol (for Solid Derivatives)
This protocol is provided as a reference for the purification of a solid derivative of this compound. The choice of solvent is critical and must be determined experimentally.
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. For a compound like this compound, if it were a solid, a non-polar to moderately polar solvent would likely be a good starting point.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent. Add the solvent in small portions and heat the mixture with swirling until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Below are diagrams illustrating the experimental workflows.
Caption: General workflow for the recrystallization of a solid compound.
Caption: Workflow for the purification of this compound by vacuum distillation.
References
Chiral Separation of 2-Phenyl-1-propanol Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1-propanol is a chiral alcohol with applications in the fragrance industry and as a precursor in the synthesis of pharmaceuticals. As the biological activity of enantiomers can differ significantly, the development of robust and efficient methods for their separation and quantification is crucial. This document provides detailed application notes and experimental protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analytical and preparative separation of enantiomers. The choice of a suitable chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including this compound.
Quantitative Data Summary: HPLC
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) | Selectivity Factor (α) | Resolution (Rs) |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10, v/v) | 0.5 | Ambient | 11.5 (estimated) | 13.2 (estimated) | 1.15 | >1.5 |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | 100% Methanol | 1.0 | 30°C | 5.8 (estimated) | 6.9 (estimated) | 1.19 | >2.0 |
| Quinidine Carbamate-type CSP | Eluents containing ethyl acetate | - | - | - | - | ~1.07-1.09 | - |
Note: Data for Chiralcel® OD-H and Chiralpak® AD-H are based on the separation of the closely related compound 1-phenyl-2-propanol and serve as a strong starting point for method development for this compound.[1]
Experimental Protocol: HPLC
This protocol describes a general method for the chiral separation of this compound enantiomers using a polysaccharide-based CSP.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (isopropanol)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C (or ambient)
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Calculate the selectivity factor (α) and resolution (Rs) to assess the separation performance.
HPLC Workflow Diagram
Caption: Workflow for chiral HPLC analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a high-resolution technique suitable for the analysis of volatile compounds. For the chiral separation of this compound, derivatization of the hydroxyl group is often required to enhance volatility and improve peak shape.
Quantitative Data Summary: GC
| Chiral Stationary Phase | Derivatization Agent | Temperature Program | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) |
| LIPODEX® E (Octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin) | Trifluoroacetic anhydride | 70°C (hold 25 min), ramp 1°C/min to 110°C, ramp 20°C/min to 180°C (hold 2 min) | ~52.5 (for S-enantiomer) | Not specified |
Experimental Protocol: GC
This protocol details the derivatization and subsequent GC analysis for the enantioselective separation of this compound.
1. Materials and Reagents:
-
Racemic this compound
-
Trifluoroacetic anhydride
-
Diisopropyl ether
-
Sodium carbonate (Na₂CO₃) solution (20%)
-
Chiral GC capillary column (e.g., LIPODEX® E, 25 m x 0.25 mm x 0.2 µm)
2. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column inlet.
3. Derivatization Procedure:
-
To 500 µL of the sample solution (containing this compound in a suitable solvent), add 1 mL of trifluoroacetic anhydride and 1 mL of diisopropyl ether.
-
Heat the mixture under reflux at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with 4 mL of 20% sodium carbonate solution.
-
The organic phase containing the derivatized enantiomers is ready for GC analysis.
4. Chromatographic Conditions:
-
Column: LIPODEX® E (25 m x 0.25 mm, 0.2 µm)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 25 minutes.
-
Ramp 1: 1°C/min to 110°C.
-
Ramp 2: 20°C/min to 180°C, hold for 2 minutes.
-
-
Injection Volume: 1 µL (split injection)
5. Procedure:
-
Equilibrate the GC system with the specified conditions.
-
Inject the organic phase of the derivatized sample.
-
Record the chromatogram and determine the retention times of the enantiomer derivatives.
GC Workflow Diagram
Caption: Workflow for chiral GC analysis of this compound.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It offers faster separations and reduced organic solvent consumption compared to HPLC, making it a "greener" alternative. Polysaccharide-based CSPs are highly effective in SFC as well.
Quantitative Data Summary: SFC (Expected Performance)
| Chiral Stationary Phase (CSP) | Mobile Phase | Co-solvent Gradient | Backpressure | Temperature | Expected Outcome |
| Chiralpak® IA or IC (Immobilized Amylose or Cellulose) | CO₂ / Methanol | 5% to 40% Methanol over 5 min | 150 bar | 40°C | Baseline separation (Rs > 1.5) with short analysis time (< 5 min) |
Experimental Protocol: SFC
This protocol provides a general screening method for the chiral separation of this compound using SFC with a polysaccharide-based CSP.
1. Materials and Reagents:
-
Racemic this compound
-
SFC-grade carbon dioxide (CO₂)
-
SFC-grade methanol
-
Immobilized polysaccharide-based chiral column (e.g., Chiralpak® IA or IC, 150 x 4.6 mm, 3 µm)
2. Instrumentation:
-
SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a backpressure regulator (BPR), and a UV detector.
3. Chromatographic Conditions:
-
Column: Chiralpak® IA or IC (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol
-
Gradient: 5% to 40% B over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Dissolve racemic this compound in methanol to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the column with the initial mobile phase composition for 5-10 minutes.
-
Inject the prepared sample.
-
Run the gradient program.
-
Monitor the chromatogram for the elution of the two enantiomers.
-
Optimize the gradient, temperature, and backpressure to improve resolution if necessary.
SFC Workflow Diagram
Caption: Workflow for chiral SFC analysis of this compound.
Conclusion
The chiral separation of this compound enantiomers can be effectively achieved using HPLC, GC, and SFC. The choice of technique will depend on the specific requirements of the analysis, such as sample volatility, desired analysis speed, and solvent consumption considerations. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing robust and reliable methods for the enantioselective analysis of this compound.
References
Applications of 2-Phenyl-1-propanol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-phenyl-1-propanol in various organic synthesis applications. This versatile chiral alcohol serves as a valuable building block for the synthesis of fragrances, pharmaceuticals, and other fine chemicals.
Introduction
This compound, also known as hydratropic alcohol, is a chiral aromatic alcohol with the chemical formula C₉H₁₂O. It exists as two enantiomers, (R)- and (S)-2-phenyl-1-propanol. Its pleasant floral scent makes it a common ingredient in the fragrance industry.[1] Beyond its use in fragrances, this compound is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[1] The hydroxyl group and the chiral center at the adjacent carbon atom make it a versatile substrate for a range of organic transformations, including oxidation, esterification, etherification, dehydration, and as a chiral auxiliary in asymmetric synthesis.
Enantioselective Synthesis of (S)-2-Phenyl-1-propanol via Biocatalytic Reduction
Optically pure (S)-2-phenyl-1-propanol is a valuable chiral building block. Biocatalytic reduction of 2-phenylpropionaldehyde offers a green and highly enantioselective route to this compound.
Application Note: Whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast) and isolated enzymes such as horse liver alcohol dehydrogenase (HLADH) can effectively reduce 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol with high enantiomeric excess (ee).[1][2] While baker's yeast is inexpensive and easy to use, isolated enzymes like HLADH can offer higher enantioselectivity.[2]
Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae
Materials:
-
2-Phenylpropionaldehyde
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
D-Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a sterilized Erlenmeyer flask, prepare a culture medium by dissolving D-glucose (20 g) in 500 mL of phosphate buffer (0.1 M, pH 7.0).
-
Add active dry baker's yeast (10 g) to the medium and incubate at 30°C with shaking (150 rpm) for 1 hour to activate the yeast.
-
Dissolve 2-phenylpropionaldehyde (1 g) in a minimal amount of ethanol (2-3 mL) and add it dropwise to the yeast culture.
-
Continue the incubation at 30°C with shaking for 24-48 hours. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, centrifuge the mixture to separate the yeast cells.
-
Extract the supernatant with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (S)-2-phenyl-1-propanol.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | 2-Phenylpropionaldehyde | [2] |
| Biocatalyst | Saccharomyces cerevisiae | [2] |
| Temperature | 30°C | |
| Reaction Time | 24-48 hours | |
| Yield | Moderate to high | |
| Enantiomeric Excess (ee) | >95% for (S)-enantiomer | [1] |
Experimental Workflow for Biocatalytic Reduction
Caption: Key synthetic transformations of this compound.
Esterification to 2-Phenyl-1-propyl Acetate
Ester derivatives of this compound are valuable fragrance compounds.
Application Note: Fischer esterification, involving the reaction of this compound with a carboxylic acid in the presence of an acid catalyst, is a common method for preparing its esters. Alternatively, reaction with an acid anhydride or acyl chloride can be employed.
Experimental Protocol: Fischer Esterification with Acetic Acid
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and glacial acetic acid (3 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting ester by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | This compound | |
| Reagent | Acetic Acid | |
| Catalyst | Sulfuric Acid | |
| Temperature | Reflux | |
| Reaction Time | 2-4 hours | |
| Yield | 80-90% |
Fischer Esterification Mechanism
Caption: Mechanism of Fischer esterification.
Etherification via Williamson Ether Synthesis
Ethers of this compound, such as β-methylphenethyl ethers, are also used in the fragrance and flavor industries.
Application Note: The Williamson ether synthesis is a reliable method for preparing ethers from this compound. This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.
Experimental Protocol: Synthesis of 2-Phenyl-1-propoxyethane
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl iodide
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add ethyl iodide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography or vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Substrate | This compound |
| Base | Sodium Hydride |
| Alkylating Agent | Ethyl Iodide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Yield | 75-85% |
Dehydration to Phenylpropenes
Dehydration of this compound leads to the formation of phenylpropenes, which are precursors to various other compounds.
Application Note: Acid-catalyzed dehydration of this compound typically yields a mixture of α-methylstyrene and cis/trans-β-methylstyrene. The reaction proceeds via an E1 mechanism involving a carbocation intermediate.
Experimental Protocol: Dehydration using Sulfuric Acid
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a distillation apparatus, place this compound.
-
Carefully add a few drops of concentrated sulfuric acid.
-
Heat the mixture gently. The phenylpropene isomers will distill along with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product mixture by fractional distillation.
Quantitative Data:
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Gentle heating/distillation |
| Yield | 60-70% (mixture of isomers) |
Use as a Chiral Auxiliary in Asymmetric Synthesis
Enantiomerically pure this compound can be used as a chiral auxiliary to control the stereochemical outcome of reactions.
Application Note: The chiral alcohol is first attached to a prochiral substrate to form a diastereomeric intermediate. The steric bulk of the phenyl group and the defined stereochemistry at the adjacent carbon direct the approach of a reagent, leading to a diastereoselective transformation. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.
Illustrative Protocol: Diastereoselective Alkylation of a Propionate Ester
Materials:
-
(S)-2-Phenyl-1-propanol
-
Propionyl chloride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Hydrochloric acid (1 M)
-
Lithium aluminum hydride (LiAlH₄)
Procedure:
-
Ester Formation: React (S)-2-phenyl-1-propanol with propionyl chloride in the presence of pyridine in DCM to form the corresponding propionate ester.
-
Enolate Formation: In a separate flask, prepare a solution of LDA in anhydrous THF at -78°C. Add the propionate ester dropwise to the LDA solution to form the lithium enolate.
-
Alkylation: Add benzyl bromide to the enolate solution at -78°C and allow the reaction to proceed for several hours.
-
Work-up: Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether. Purify the diastereomeric product mixture by column chromatography.
-
Auxiliary Cleavage: Reduce the purified ester with LiAlH₄ in THF to yield the chiral alcohol product and recover the (S)-2-phenyl-1-propanol auxiliary.
Quantitative Data (Illustrative):
| Parameter | Value |
| Chiral Auxiliary | (S)-2-Phenyl-1-propanol |
| Substrate | Propionate ester of the auxiliary |
| Base | Lithium diisopropylamide (LDA) |
| Electrophile | Benzyl bromide |
| Diastereomeric Ratio | Expected to be >90:10 |
| Yield | Moderate to high |
References
Application Notes and Protocols for the Derivatization of 2-Phenyl-1-propanol for Gas Chromatographic Analysis
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 2-phenyl-1-propanol for analysis by gas chromatography (GC). The primary objective of derivatization is to enhance the volatility, improve peak shape, and increase the thermal stability of the analyte, thereby leading to more robust and reproducible chromatographic results.[1][2] This note explores two common derivatization techniques: silylation and acylation. Detailed methodologies for each derivatization procedure are provided, along with typical GC conditions for the analysis of the resulting derivatives. Quantitative data is summarized to facilitate comparison between the different approaches.
Introduction
This compound is a chiral aromatic alcohol relevant in the fields of fragrance, and as a potential impurity or metabolite in pharmaceutical compounds. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like alcohols can sometimes be challenging due to their tendency to form hydrogen bonds, which can lead to poor peak shape (tailing) and potential interactions with the GC column.[1]
Derivatization is a chemical modification technique that converts an analyte into a product with improved analytical properties.[2] For alcohols, derivatization typically involves the conversion of the polar hydroxyl (-OH) group into a less polar ether or ester. This modification increases the volatility of the analyte and reduces its interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks and improved separation.[1]
This application note focuses on two widely used derivatization methods for alcohols:
-
Silylation: The replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. Silylation is a popular and effective method for derivatizing alcohols, often yielding volatile and thermally stable products.[3][4]
-
Acylation: The introduction of an acyl group to form an ester. Acylation, particularly with fluorinated acyl groups, can enhance detectability by electron capture detectors (ECD) in addition to improving volatility.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Silylation Grade Solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Trifluoroacetic Anhydride (TFAA)
-
Nitrogen gas, high purity
-
GC vials with inserts and caps
-
Microsyringes
-
Heating block or water bath
Derivatization Procedures
2.2.1. Silylation Protocol (Formation of Trimethylsilyl Ether)
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound using BSTFA with 1% TMCS as a catalyst.
-
Sample Preparation: Prepare a solution of this compound in a suitable silylation grade solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a GC vial.
-
Using a dry syringe, add 200 µL of BSTFA + 1% TMCS to the vial. The excess reagent ensures the reaction goes to completion.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Conditions: Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC system.
2.2.2. Acylation Protocol (Formation of Trifluoroacetyl Ester)
This protocol details the formation of the trifluoroacetyl (TFA) ester of this compound using trifluoroacetic anhydride (TFAA).
-
Sample Preparation: Prepare a solution of this compound in a dry, inert solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a GC vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Conditions: Let the vial stand at room temperature (approximately 25°C) for 30 minutes. Gentle heating (e.g., 50-60°C for 15 minutes) can be applied to accelerate the reaction if necessary.
-
Post-Reaction Workup (Optional but Recommended):
-
Gently evaporate the excess TFAA and solvent under a stream of dry nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent like hexane or ethyl acetate for GC analysis.
-
-
Analysis: The sample is now ready for injection.
Gas Chromatography (GC) Conditions
The following are typical GC conditions for the analysis of derivatized this compound. These may need to be optimized for specific instruments and applications.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Split or Splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutes; Ramp at 10°C/min to 250°C, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 280°C |
| MS Transfer Line Temp. | 280°C |
| MS Ion Source Temp. | 230°C |
| MS Ionization Energy | 70 eV |
| MS Scan Range | 40-350 amu |
Data Presentation and Comparison
The following table summarizes the expected quantitative data for the underivatized and derivatized this compound. This data is illustrative and may vary based on the specific analytical setup.
| Analyte | Derivatization Method | Expected Retention Time (min) | Peak Asymmetry (Tailing Factor) | Theoretical Plate Count (N) |
| This compound | None | 10.5 | 1.8 | 80,000 |
| This compound TMS Ether | Silylation (BSTFA + 1% TMCS) | 8.2 | 1.1 | 150,000 |
| This compound TFA Ester | Acylation (TFAA) | 9.5 | 1.2 | 130,000 |
Observations:
-
Underivatized this compound: Exhibits a longer retention time and significant peak tailing, indicating interaction with the stationary phase.
-
TMS Ether Derivative: Shows a significantly shorter retention time due to increased volatility and a much-improved peak shape (asymmetry close to 1), indicating a more inert compound. The theoretical plate count is substantially higher, reflecting better column efficiency for this derivative.
-
TFA Ester Derivative: Also has a shorter retention time than the underivatized alcohol and improved peak symmetry. The retention time is slightly longer than the TMS ether, which is expected due to the higher molecular weight of the trifluoroacetyl group compared to the trimethylsilyl group.
Visualizations
The following diagrams illustrate the derivatization reactions and the general experimental workflow.
Caption: Derivatization reactions of this compound.
Caption: General experimental workflow for GC analysis.
Conclusion
Derivatization of this compound via silylation or acylation significantly improves its chromatographic behavior for GC analysis. Both methods effectively reduce the polarity and increase the volatility of the analyte, leading to shorter retention times, improved peak symmetry, and enhanced column efficiency. The choice between silylation and acylation may depend on the specific analytical requirements, such as the need for enhanced sensitivity with an ECD, where acylation with a fluorinated reagent would be advantageous. The provided protocols offer a robust starting point for the development of reliable and reproducible GC-based methods for the analysis of this compound in various matrices.
References
Application Notes and Protocols for the Enantioselective Reduction to Form 2-Phenyl-1-propanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenyl-1-propanol is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances. The stereochemistry of this alcohol is crucial for its biological activity and olfactory properties. Enantioselective reduction of the corresponding prochiral aldehyde, 2-phenylpropionaldehyde, is a key strategy to obtain enantiomerically pure (S)- or (R)-2-phenyl-1-propanol. This document outlines protocols for the biocatalytic enantioselective reduction of 2-phenylpropionaldehyde, a method known for its high selectivity and mild reaction conditions.
Data Presentation
The following table summarizes quantitative data from various biocatalytic systems for the enantioselective reduction of 2-phenylpropionaldehyde to form (S)-2-phenyl-1-propanol.
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |
| Alcohol Dehydrogenase (ADH) with NADH regeneration | 2-Phenylpropionaldehyde | (S) | >96% | 25% conversion | [1] |
| Recombinant Horse-Liver ADH (isolated enzyme) | Racemic 2-phenylpropionaldehyde | (S) | 100% | Promising | [2][3] |
| Saccharomyces cerevisiae (whole-cell) | Racemic 2-phenylpropionaldehyde | (S) | Low | - | [2] |
| Candida tenuis xylose reductase (CtXR D51A mutant) in E. coli (whole-cell) | Racemic 2-phenylpropanal | (S) | 93.1% | 115 g/L (843 mM) | [4][5] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments in the enantioselective reduction of 2-phenylpropionaldehyde.
Protocol 1: Enantioselective Reduction using Isolated Horse-Liver Alcohol Dehydrogenase (ADH)
This protocol is based on the use of an isolated enzyme and a cofactor regeneration system.
Materials:
-
Recombinant Horse-Liver Alcohol Dehydrogenase (ADH)
-
Racemic 2-phenylpropionaldehyde
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Ethanol
-
Phosphate buffer (75 mM, pH 8.0)
-
Organic solvent (e.g., isopropyl ether)
-
Reaction vessel (e.g., shaker flask)
Procedure:
-
Prepare a two-phase reaction system in a shaker flask. For a 14 mL total volume, add 7 mL of phosphate buffer (75 mM, pH 8.0) and 7 mL of isopropyl ether.[2]
-
Add the substrate, racemic 2-phenylpropionaldehyde, and the auxiliary substrate for cofactor regeneration, ethanol. The molar ratio of 2-phenylpropionaldehyde to ethanol should be optimized, a starting point is 3.7.[2]
-
Add a freshly prepared solution of NADH to the reaction mixture. A typical concentration is 60 µL of a 7.5 mg/mL solution.[2]
-
Initiate the reaction by adding the recombinant horse-liver ADH.
-
Incubate the reaction mixture in a shaker at a controlled temperature.
-
Monitor the reaction progress by taking samples from the organic phase at different time intervals.
-
Analyze the samples for the conversion of 2-phenylpropionaldehyde and the enantiomeric excess of the this compound product using gas chromatography (GC). For GC analysis, derivatization of the alcohol to its trifluoroacetate derivative may be necessary.[1]
Protocol 2: Enantioselective Reduction using a Whole-Cell Biocatalyst (E. coli expressing CtXR D51A and Formate Dehydrogenase)
This protocol utilizes an engineered whole-cell biocatalyst for the reduction and cofactor regeneration.
Materials:
-
Lyophilized E. coli cells co-expressing Candida tenuis xylose reductase (CtXR D51A) and a yeast formate dehydrogenase.
-
Racemic 2-phenylpropionaldehyde
-
Phosphate buffer
-
NAD+
Procedure:
-
Rehydrate the lyophilized whole cells in a suitable phosphate buffer.
-
In a reaction vessel, combine the rehydrated cell suspension with the desired concentration of racemic 2-phenylpropionaldehyde (e.g., up to 1 M).[5]
-
Add NAD+ to the reaction mixture (e.g., 6 mM).[5]
-
The formate dehydrogenase expressed by the whole-cell catalyst will utilize a formate source for the in-situ regeneration of NADH.
-
Maintain the reaction under controlled temperature and agitation.
-
The substrate-to-biocatalyst ratio is a critical parameter to optimize for achieving high enantiomeric excess and product titer. A ratio of 3.4 g of substrate per gram of cell dry weight has been reported as optimal.[5]
-
Monitor the reaction for product formation and enantiomeric excess using appropriate analytical techniques such as GC or HPLC.
-
Upon completion, the product can be extracted from the reaction mixture.
Visualizations
Below are diagrams illustrating the key processes involved in the enantioselective reduction of 2-phenylpropionaldehyde.
Caption: Experimental workflow for biocatalytic enantioselective reduction.
Caption: Cofactor regeneration cycle in the biocatalytic reduction.
References
- 1. chempap.org [chempap.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. [PDF] Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts | Semantic Scholar [semanticscholar.org]
- 4. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Phenyl-1-propanol in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1-propanol (CAS 1123-85-9), also known as hydratropic alcohol or β-methylphenethyl alcohol, is a versatile aromatic alcohol with significant applications in the fragrance and flavor industries.[1] Its characteristic mild, floral scent, often described as reminiscent of hyacinth and lilac, makes it a valuable component in a wide array of perfumery compositions. In the flavor sector, it imparts sweet, floral, and slightly spicy notes. This document provides detailed application notes, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in harnessing the potential of this compound.
Application Notes
Fragrance Applications
This compound is a key building block in the creation of various floral and oriental fragrance accords. Its scent profile is less rosy and more floral than its close relative, phenethyl alcohol.[2]
-
Floral Compositions: It is extensively used to impart or enhance hyacinth, lilac, and honeysuckle notes in fine fragrances, personal care products, and air fresheners.
-
Modifier and Blender: Due to its excellent blending properties, it serves as a modifier to soften and round out the harsh notes of other synthetic and natural fragrance materials.
-
Fixative Properties: While not a primary fixative, its relatively high boiling point contributes to the longevity of fragrance compositions by slowing the evaporation of more volatile components.
-
Recommended Usage Levels: Usage levels can be up to 8.0% in the fragrance concentrate, depending on the desired outcome and regulatory restrictions.[2]
Flavor Applications
Recognized as a flavoring agent by the FDA and JECFA, this compound is utilized to add complexity and floral sweetness to a variety of food and beverage products.[1]
-
Beverages: It can be used in fruit-flavored drinks and floral teas to provide a subtle lift.
-
Confectionery: In candies and chewing gums, it contributes to fruity and floral flavor profiles.
-
Baked Goods: It can be incorporated into baked goods to add a hint of floral sweetness.
Quantitative Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| CAS Number | 1123-85-9 | [1] |
| Appearance | Colorless liquid | [1] |
| Odor Profile | Mild, floral, hyacinth, lilac | [2] |
| Flavor Profile | Sweet, floral, spicy | |
| Boiling Point | 113-114 °C at 14 mmHg | [1] |
| Density | 0.998 - 1.006 g/cm³ at 20°C | [2] |
| Refractive Index | 1.524 - 1.529 at 20°C | [2] |
| Solubility | Soluble in ethanol and oils; slightly soluble in water. | [1] |
| Olfactory Threshold | Data not readily available. | |
| Flavor Threshold | Data not readily available. | |
| Stability in Media | Generally stable in cosmetic and food matrices under normal storage conditions. Specific data is limited. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a common laboratory-scale synthesis of this compound from styrene oxide.
Materials:
-
Styrene oxide
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add styrene oxide dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution of styrene oxide. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantification of this compound in a fragrance or flavor matrix.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler
Reagents:
-
This compound standard
-
Internal standard (e.g., 1,4-dichlorobenzene)
-
Solvent (e.g., ethanol or dichloromethane)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the fragrance or flavor sample into a volumetric flask.
-
Add a known amount of the internal standard.
-
Dilute to the mark with the chosen solvent.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for this compound: e.g., m/z 105, 91, 77).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Sensory Evaluation Protocol
This protocol describes a triangle test to determine if a perceptible difference exists between two formulations, one with and one without this compound.
Materials:
-
Two product formulations (A: control, B: with this compound)
-
Sensory panel of at least 15 trained or consumer panelists
-
Odor-free sensory booths
-
Sample cups with lids, coded with random three-digit numbers
-
Water and unsalted crackers for palate cleansing
Procedure:
-
Sample Preparation: Prepare three samples for each panelist: two of one formulation and one of the other (e.g., AAB, BBA, ABA, BAB). The order of presentation should be randomized for each panelist.
-
Panelist Instructions: Instruct panelists to sniff each sample and identify the one that is different from the other two.
-
Evaluation: Panelists record their choice on a scoresheet.
-
Data Analysis: The number of correct identifications is counted. Statistical tables for triangle tests are used to determine if the number of correct responses is significant at a chosen confidence level (e.g., p < 0.05).
Accelerated Stability Testing Protocol
This protocol outlines a general procedure for assessing the stability of a cosmetic formulation containing this compound.
Equipment:
-
Stability chambers with controlled temperature and humidity
-
pH meter
-
Viscometer
-
GC-MS for analyzing the concentration of this compound
Procedure:
-
Sample Preparation: Prepare multiple samples of the cosmetic formulation in its final packaging.
-
Storage Conditions: Place the samples in stability chambers under various conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 3 months
-
Real-time: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the intended shelf life
-
Freeze-thaw cycling: -10°C to 25°C for several cycles
-
-
Evaluation Timepoints: Evaluate the samples at predetermined intervals (e.g., 0, 1, 2, and 3 months for accelerated testing).
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, pH, and viscosity.
-
Chemical Stability: Concentration of this compound using the GC-MS method described above.
-
Microbiological Stability: Total viable count for bacteria, yeast, and mold.
-
Packaging Compatibility: Any changes to the packaging or interaction with the product.
-
-
Data Analysis: Compare the results at each timepoint to the initial data to assess any significant changes.
Visualizations
Caption: Generalized olfactory signaling pathway for scent perception.
Caption: Experimental workflow for the characterization of this compound in a product.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-Phenyl-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Grignard synthesis of 2-Phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary Grignard route for synthesizing this compound? The most direct Grignard route to this compound is the reaction of a benzylmagnesium halide (e.g., benzylmagnesium chloride or bromide) with propylene oxide. The Grignard reagent acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring.[1][2][3]
Q2: Why are anhydrous conditions absolutely critical for this synthesis? Grignard reagents are potent bases and will react with any protic source, such as water, alcohols, or even atmospheric moisture.[4][5] This reaction quenches the Grignard reagent, converting it to toluene and rendering it incapable of reacting with the propylene oxide, which drastically reduces the yield of the desired alcohol.[4][5] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[4][5]
Q3: What are the most common side reactions to be aware of? The primary side reactions include:
-
Wurtz Coupling: The Grignard reagent can react with unreacted benzyl halide to form 1,2-diphenylethane. This can be minimized by slow, dropwise addition of the benzyl halide to the magnesium turnings.[6]
-
Formation of Halohydrins: Magnesium halides present in the Grignard solution can catalyze the opening of the epoxide ring, leading to halohydrin byproducts.[7][8]
-
Polymerization: Propylene oxide can undergo anionic ring-opening polymerization, initiated by the Grignard reagent or the product alkoxide.[8][9]
-
Formation of Isomeric Alcohol: While attack at the less substituted carbon of propylene oxide is favored, some reaction may occur at the more substituted carbon, leading to the formation of 1-phenyl-2-propanol.[3]
Q4: Which solvents are recommended for this Grignard synthesis? Anhydrous ethereal solvents are standard for Grignard reactions because they are aprotic and effectively solvate the magnesium center, stabilizing the reagent. The most common choices are anhydrous diethyl ether and tetrahydrofuran (THF).[4][5] THF has a higher boiling point, which can be beneficial for the formation of some Grignard reagents.[5]
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
-
Potential Cause: The surface of the magnesium turnings is coated with a passivating layer of magnesium oxide.
-
Recommended Solution: Activate the magnesium surface. This can be achieved by gently crushing the turnings with a mortar and pestle, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[4][5][6] Gentle heating or sonication can also help initiate the reaction.[4][10]
-
Potential Cause: Presence of moisture in the glassware or solvents.
-
Recommended Solution: Ensure all glassware is either flame-dried under an inert atmosphere or oven-dried for several hours and assembled while hot.[4][5] Use freshly opened anhydrous solvents or solvents dried over an appropriate agent.
Issue 2: The yield of this compound is consistently low.
-
Potential Cause: Inefficient Grignard reagent formation or premature quenching.
-
Recommended Solution: Confirm the successful formation of the Grignard reagent (indicated by a color change and gentle boiling) before adding the propylene oxide.[5] Ensure strict anhydrous conditions are maintained throughout the entire process.
-
Potential Cause: Competing side reactions are consuming the reagents.
-
Recommended Solution: To minimize Wurtz coupling, add the benzyl halide solution dropwise to the magnesium to maintain a low concentration.[6] To reduce polymerization, cool the Grignard solution (e.g., to 0 °C) and add the propylene oxide solution slowly.
Issue 3: Significant formation of an unexpected halohydrin byproduct is observed.
-
Potential Cause: The Lewis acidic magnesium halides (MgX₂) in the Grignard solution are catalyzing the ring-opening of propylene oxide.
-
Recommended Solution: The Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) can be shifted to the right by adding dioxane, which precipitates the magnesium halides (MgX₂·dioxane). This leaves the more reactive dialkylmagnesium species in solution, which can reduce halohydrin formation.[8]
Issue 4: The final product is contaminated with the isomeric 1-phenyl-2-propanol.
-
Potential Cause: Lack of regioselectivity in the epoxide ring-opening.
-
Recommended Solution: Under standard conditions, Grignard reagents preferentially attack the less sterically hindered carbon of unsymmetrical epoxides like propylene oxide.[2][3] To enhance this selectivity, maintain a low reaction temperature. The addition of a catalytic amount of a copper(I) salt (e.g., CuI) can form a Gilman-like reagent in situ, which may improve regioselectivity in epoxide openings.[8]
Quantitative Data Summary
The following table summarizes key parameters that can be optimized to improve the yield and purity of this compound.
| Parameter | Optimal Condition/Value | Impact on Yield & Purity | Reference(s) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF effectively solvates and stabilizes the Grignard reagent, potentially improving reaction kinetics. | [5][11] |
| Magnesium Activation | Additive (Iodine or 1,2-dibromoethane) | Exposes fresh magnesium surface, ensuring efficient initiation and complete reagent formation, leading to higher conversion. | [4][5][6] |
| Reagent Addition (Grignard Formation) | Slow, dropwise addition of benzyl halide | Minimizes localized high concentrations, reducing the rate of Wurtz coupling side reactions. | [6][12] |
| Reaction Temperature (Epoxide Addition) | 0 °C to room temperature | Lower temperatures control the exothermic reaction, reducing the likelihood of side reactions like polymerization. | [6] |
| Workup Procedure | Cold, saturated aqueous NH₄Cl solution | Provides a mild acidic quench to hydrolyze the magnesium alkoxide without causing dehydration of the final alcohol product. Strong acids can cause dehydration. | [4][5][13] |
Experimental Protocols
Detailed Protocol: Synthesis of this compound
This protocol describes the synthesis using benzylmagnesium chloride and propylene oxide.
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Propylene oxide
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (for extraction)
Procedure:
-
Preparation of Apparatus:
-
Flame-dry or oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Formation of the Grignard Reagent (Benzylmagnesium Chloride):
-
Place magnesium turnings and a single crystal of iodine into the reaction flask.
-
In the dropping funnel, prepare a solution of benzyl chloride in anhydrous THF.
-
Add a small portion (~10%) of the benzyl chloride solution to the magnesium. The reaction should initiate, indicated by a color change from the iodine disappearing and gentle bubbling or refluxing.[5][6] If no initiation occurs, gently warm the flask.
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux, ensuring complete formation of the Grignard reagent. After addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with Propylene Oxide:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of propylene oxide in anhydrous THF in the dropping funnel.
-
Add the propylene oxide solution dropwise to the stirred, cold Grignard reagent. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back down in an ice bath.
-
Slowly and carefully quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride with vigorous stirring.[4][5]
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer two or three times with diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the Grignard synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Grignard Reaction of Propylene Oxide [jstage.jst.go.jp]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Buy 2-Methyl-1-phenyl-2-propanol | 100-86-7 [smolecule.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sciencemadness Discussion Board - Unsuccessful Grignard with PhMgBr - what did I make? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 2-Phenyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Phenyl-1-propanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The three most prevalent laboratory methods for synthesizing this compound are:
-
Grignard Reaction: Involving the reaction of a phenylmagnesium halide with propanal.
-
Reduction of Propiophenone: Utilizing a reducing agent like sodium borohydride to convert the ketone to the desired alcohol.
-
Hydroboration-Oxidation of α-Methylstyrene: A method that typically yields the anti-Markovnikov alcohol product.
Q2: I am getting a significant amount of biphenyl as a byproduct in my Grignard synthesis. What is the cause and how can I minimize it?
A2: Biphenyl formation is a common side reaction in Grignard syntheses using phenylmagnesium halides. It arises from the coupling of the Grignard reagent with unreacted aryl halide.[1][2] To minimize this, employ a slow, dropwise addition of the aryl halide to the magnesium turnings. This maintains a low concentration of the aryl halide and favors the formation of the Grignard reagent over the coupling side reaction.[3]
Q3: My reduction of propiophenone is incomplete, and I am isolating unreacted starting material. What can I do to improve the conversion?
A3: Incomplete reduction can be due to several factors. Ensure you are using a sufficient excess of the reducing agent, such as sodium borohydride.[4] The reaction's progress can be monitored using Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.[5] Additionally, ensure that the solvent is anhydrous and the reaction temperature is appropriate for the chosen reducing agent.
Q4: What is the expected regioselectivity of the hydroboration-oxidation of α-methylstyrene, and can the isomeric alcohol be formed?
A4: The hydroboration-oxidation of α-methylstyrene is highly regioselective for the anti-Markovnikov product, this compound. The steric hindrance of the phenyl group directs the boron atom to the less substituted carbon of the alkene.[6] Under optimal conditions, the regioselectivity can be excellent, with some reports indicating the formation of this compound with up to 100% regioselectivity.[6] However, the formation of the isomeric Markovnikov product, 1-Phenyl-1-propanol, can occur as a minor byproduct, particularly if a sterically bulky borane reagent is not used.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
This guide provides a systematic approach to troubleshooting low product yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yields.
Issue 2: Unexpected Side Products Detected
This guide assists in identifying and mitigating common side reactions for each primary synthetic route.
Caption: Common side reactions and their mitigation.
Data Presentation
The following table summarizes the expected yields and common side products for the different synthetic routes to this compound.
| Synthetic Route | Reagents | Typical Yield (%) | Major Side Product(s) | Reference(s) |
| Grignard Reaction | Phenylmagnesium bromide, Propanal | 60-80 | Biphenyl, Benzene | [1][8] |
| Reduction | Propiophenone, Sodium Borohydride | 80-95 | Unreacted Propiophenone | [4] |
| Hydroboration-Oxidation | α-Methylstyrene, Borane (BH₃) | 85-99 | 1-Phenyl-1-propanol | [6][9] |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle boiling), a small crystal of iodine can be added. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Propanal: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of propanal in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Reduction of Propiophenone with Sodium Borohydride
Materials:
-
Propiophenone
-
Methanol
-
Sodium borohydride
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve propiophenone in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in portions. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent to yield the crude product, which can be purified by column chromatography or distillation.[4]
Protocol 3: Hydroboration-Oxidation of α-Methylstyrene
Materials:
-
α-Methylstyrene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Aqueous sodium hydroxide (3 M)
-
Hydrogen peroxide (30%)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Hydroboration: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, place a solution of α-methylstyrene in anhydrous THF. Cool the flask in an ice bath. Slowly add the borane-THF solution dropwise via syringe. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Oxidation: Cool the reaction mixture again in an ice bath. Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide.
-
Workup: After the addition of the oxidizing agents, stir the mixture at room temperature for 1 hour.
-
Purification: Add diethyl ether and separate the organic layer. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The product can be purified by vacuum distillation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. rsc.org [rsc.org]
- 6. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 7. periodicchemistry.com [periodicchemistry.com]
- 8. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Purification of Crude 2-Phenyl-1-propanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
The impurity profile of crude this compound is highly dependent on the synthetic route employed. The two most common methods for its synthesis are the Grignard reaction and the reduction of a corresponding carbonyl compound.
-
From Grignard Reaction (e.g., Phenylmagnesium bromide and propylene oxide):
-
Biphenyl: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[1]
-
Unreacted Starting Materials: Residual propylene oxide and phenylmagnesium bromide (or its hydrolysis product, benzene).[1]
-
Solvent Residues: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are common.
-
-
From Reduction of 2-Phenylpropionaldehyde or Ethyl Mandelate:
-
Unreacted Starting Material: Residual aldehyde or ester.
-
Over-reduction Products: In some cases, reduction of the phenyl ring can occur, though this is less common with standard reducing agents.
-
Side-products from the Aldehyde: Aldol condensation products of 2-phenylpropionaldehyde may be present.
-
Q2: Which purification techniques are most effective for this compound?
The most effective purification techniques for this compound, which is a liquid at room temperature, are vacuum fractional distillation and column chromatography.
-
Vacuum Fractional Distillation: This is highly effective for separating this compound from impurities with significantly different boiling points, such as high-boiling polymeric residues or low-boiling solvent residues.
-
Column Chromatography: This technique is ideal for separating impurities with similar boiling points but different polarities, such as the separation of the desired alcohol from less polar hydrocarbon byproducts like biphenyl.
Q3: Is this compound susceptible to degradation during purification?
Primary alcohols like this compound are generally more stable than their tertiary counterparts (e.g., 2-Phenyl-2-propanol) to dehydration. However, under strong acidic conditions and/or high temperatures, dehydration to form 2-phenyl-1-propene is possible. Therefore, it is advisable to avoid acidic conditions and excessive heat during purification.
Troubleshooting Guides
Vacuum Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Unstable Boiling | - No boiling chips or stir bar.- Heating too rapidly. | - Add boiling chips or a magnetic stir bar before heating.- Heat the distillation flask gradually. |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium. |
| Product is Contaminated with a Lower Boiling Impurity | - Inadequate fractionation.- "Flooding" of the column. | - Ensure a slow and steady distillation rate.- Reduce the heating rate to prevent the column from flooding. |
| No Product Distilling Over | - Vacuum is too high for the temperature.- Thermometer placement is incorrect. | - Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head. |
| Product Appears Cloudy | - Presence of water in the crude material. | - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (eluent).- Column overloading.- Column channeling. | - Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf of 0.2-0.3 for this compound.- Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 50:1 weight ratio of silica to crude material.- Ensure the column is packed uniformly to avoid channels. |
| Streaking of the Compound on the Column | - Sample is not fully dissolved in the loading solvent.- Interaction of the alcohol with the acidic silica gel. | - Dissolve the sample in a minimal amount of the initial eluent.- Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). |
| Compound is Not Eluting from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the silica gel. | - Always maintain the solvent level above the silica bed. If the column runs dry, it may need to be repacked. |
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Purity | Typical Yield |
| Vacuum Fractional Distillation | Boiling Point: 110-111 °C at 10 mmHg | >98% | ~90% |
| Column Chromatography | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate Gradient | >99% | 80-95% |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus, ensuring all glassware is dry. A short Vigreux column is recommended.
-
Sample Preparation: Ensure the crude this compound is free of water. If necessary, dissolve it in a suitable organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Distillation: Place the crude alcohol in the distillation flask with a magnetic stir bar. Begin stirring and slowly apply vacuum. Gradually heat the flask.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. Collect the main fraction of this compound at its boiling point under the applied vacuum (e.g., 110-111 °C at 10 mmHg).
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from impurities with different polarities.
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of 2-Phenyl-1-propanol by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific experimental challenges.
Question: I am seeing no separation or very poor resolution of the this compound enantiomers. What should I do?
Answer:
Poor or no resolution is the most common challenge in chiral separations. It indicates that the chosen analytical conditions do not provide sufficient stereoselectivity for the enantiomers. Follow this systematic approach to troubleshoot the issue.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection : The choice of the chiral stationary phase (CSP) is the most critical factor.[1] Enantiomers are chemically and physically identical and can only be separated in a chiral environment, which is provided by the CSP.[2][3]
-
Recommendation : Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective and widely used for separating a broad range of chiral compounds, including alcohols like this compound.[4][5][6] If you are not achieving separation, consider screening different types of polysaccharide or other CSPs.[1][7]
-
-
Optimize Mobile Phase Composition : For normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).[4] The ratio of this modifier is a crucial parameter for optimizing resolution.[4]
-
Recommendation : Systematically vary the percentage of the alcohol modifier. Start with a common mobile phase like n-Hexane/Isopropanol (90:10, v/v) and adjust the isopropanol content in small increments (e.g., to 95:5 or 85:15). A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also broaden peaks.
-
-
Adjust Flow Rate : Chiral separations can be more sensitive to flow rate than achiral separations.[1]
-
Recommendation : If enantiomers are partially separated, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[8] This can increase the interaction time between the analyte and the CSP, often leading to better resolution.
-
-
Control Temperature : Temperature can significantly impact enantioselectivity.[1][8]
-
Recommendation : Use a column oven to maintain a stable temperature.[1] Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). Sometimes a lower temperature can enhance separation, while other times a higher temperature might be beneficial.
-
Question: My peaks are tailing. How can I improve the peak shape?
Answer:
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase or column contamination.[1]
-
Check for Secondary Interactions : Unwanted interactions, especially with residual silanols on silica-based CSPs, can cause tailing, particularly for basic or acidic compounds.[1]
-
Recommendation : While this compound is neutral, acidic or basic impurities in your sample could be the cause. Using mobile phase additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape, but be mindful that additives can also alter selectivity.[4]
-
-
Ensure Proper Sample Dissolution : Ideally, the sample should be dissolved in the mobile phase.[2] If a stronger solvent is used for dissolution, it can cause peak distortion upon injection.[2]
-
Recommendation : Dissolve your this compound standard or sample in the initial mobile phase mixture.
-
-
Column Contamination : The accumulation of contaminants can create active sites that lead to peak tailing.[1]
-
Recommendation : Flush the column with a strong solvent compatible with the stationary phase to remove potential contaminants. Always filter samples through a 0.45 µm syringe filter before injection.[5]
-
Question: My retention times are drifting and the results are not reproducible. What is the cause?
Answer:
Poor reproducibility in chiral HPLC is a common challenge that can often be traced to inconsistent mobile phase preparation or insufficient column equilibration.[1]
-
Mobile Phase Preparation : In normal phase chromatography, retention times are highly sensitive to the concentration of polar constituents, especially water, in the mobile phase.[9]
-
Recommendation : Use high-purity HPLC grade solvents.[5] Prepare fresh mobile phase for each run and ensure precise measurement of the components.[1] Degas the mobile phase thoroughly before use.[5] To manage water content in normal-phase solvents, you can use solvents that are half-saturated with water to achieve faster and more consistent equilibration.[9]
-
-
Column Equilibration : Chiral stationary phases often require longer equilibration times than standard reversed-phase columns, especially when the mobile phase composition is changed.[1]
-
Recommendation : Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis. If you observe drifting retention times, increase the equilibration time.
-
-
Temperature Fluctuations : Unstable column temperature can cause shifts in retention and selectivity.[1]
-
Recommendation : Always use a column oven to maintain a constant and stable temperature throughout the analysis.[1]
-
Data and Protocols
Table 1: Example HPLC Conditions for Separation of Phenyl-propanol Analogs
The following table summarizes typical starting conditions for the chiral separation of compounds structurally similar to this compound. These can serve as a robust starting point for method development.
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature | Analytes | Reference |
| Chiralcel® OD-H | n-Hexane / 2-Propanol (95:5) | 0.4 | 25 °C | 1-Phenylethanol | [5] |
| Chiralcel® OD-H | n-Hexane / Isopropanol (90:10) | 0.5 | Ambient | 1-Phenyl-2-propanol | [6] |
| CCOF 5 / CCOF 6 | Hexane / Isopropyl alcohol (99:1) | 0.2 | N/A | 1-Phenyl-2-propanol | [10] |
| Lux® Cellulose-1 | Hexane / Ethanol (90:10) | 1.0 | N/A | 1-Phenyl-2-propanol | [6] |
Experimental Protocol: General Method for Chiral Separation of this compound
This protocol provides a general methodology for developing a chiral separation method for this compound.
1. Materials and Equipment
-
HPLC Grade Solvents: n-Hexane, Isopropanol (2-Propanol).[5]
-
Chiral HPLC Column: e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column.[6]
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV detector.[5]
-
Sample: Racemic this compound standard.
-
Syringe filters: 0.45 µm.
2. Mobile Phase Preparation
-
Prepare the mobile phase by accurately mixing HPLC grade n-Hexane and Isopropanol in a 90:10 (v/v) ratio as a starting point.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation.[5]
3. Sample Preparation
-
Dissolve a small amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.[5]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[5]
4. HPLC Conditions
-
Column : Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase : n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate : 0.5 mL/min[6]
-
Column Temperature : 25 °C
-
Detection : UV at 210 nm or 254 nm
-
Injection Volume : 10 µL
5. Analysis and Data Processing
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The two enantiomers of this compound should be resolved into two separate peaks.
-
Integrate the peak areas to determine the ratio of the enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is a special chiral column necessary for separating enantiomers? A1: Enantiomers have identical physical and chemical properties in an achiral environment.[2][8] Therefore, they will not separate on standard achiral HPLC columns like C18. A chiral stationary phase (CSP) creates a three-dimensional chiral environment that interacts differently with each enantiomer, forming transient diastereomeric complexes of varying stability.[2][4] The enantiomer that forms the more stable complex is retained longer on the column, leading to separation.[4]
Q2: Can I use gradient elution for chiral separations? A2: While possible, isocratic elution (constant mobile phase composition) is much more common for chiral separations.[11] This is because the separation relies heavily on the highly specific interactions between the enantiomers and the stationary phase, which can be disrupted by changes in the mobile phase composition.[11] Isocratic methods also eliminate the need for column re-equilibration between injections.[11]
Q3: How do I choose the best chiral column to start with? A3: The trial-and-error approach is often necessary, but an educated start can save significant time.[12] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are the most widely used and successful for a broad range of compounds, making them an excellent first choice for screening.[12][13] Reviewing application notes from column manufacturers or scientific literature for separations of structurally similar compounds is also a highly effective strategy.[12]
Q4: Can I invert the elution order of the enantiomers? A4: Yes, with certain types of CSPs. For some "Pirkle-type" columns, using a column packed with the opposite enantiomer of the chiral selector will invert the elution order.[14] For polysaccharide-based columns, changing the alcohol modifier in the mobile phase (e.g., from isopropanol to ethanol) can sometimes change the elution order.
Q5: What detection wavelength should I use for this compound? A5: this compound contains a phenyl group, which is a chromophore that absorbs UV light. A common detection wavelength for compounds with a phenyl ring is 254 nm.[5] However, for maximum sensitivity, it is best to measure the UV spectrum of your compound and select the wavelength of maximum absorbance, which is often lower (e.g., around 210-220 nm).
References
- 1. benchchem.com [benchchem.com]
- 2. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. hplc.eu [hplc.eu]
Preventing decomposition of 2-Phenyl-1-propanol during distillation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Phenyl-1-propanol during distillation.
Troubleshooting Guide
Issue: Low yield and/or presence of impurities after distillation.
This is a common issue when distilling this compound and is often indicative of decomposition. The primary modes of degradation are acid-catalyzed dehydration and oxidation.
Question 1: My distillate has a lower boiling point than expected and analysis (e.g., NMR, GC-MS) shows the presence of 2-phenylpropene. What is happening and how can I prevent it?
Answer:
The presence of 2-phenylpropene indicates that your this compound has undergone dehydration during distillation. This is a common decomposition pathway for alcohols, especially in the presence of acidic impurities and elevated temperatures. The acid protonates the hydroxyl group, which then leaves as a water molecule, resulting in the formation of an alkene.
Solutions:
-
Neutralize Acidic Impurities: Before distillation, wash your crude this compound with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acidic impurities. This is a critical step to prevent acid-catalyzed dehydration.
-
Perform Vacuum Distillation: Distilling under reduced pressure will significantly lower the boiling point of this compound, thereby reducing the thermal stress on the compound and minimizing the rate of dehydration.[1][2][3][4]
Question 2: The distilled product is discolored (e.g., yellowish tint), suggesting the presence of unknown impurities. What could be the cause?
Answer:
Discoloration of the distillate can be a sign of oxidation. The benzylic position in this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen at high temperatures, potentially leading to the formation of byproducts like 2-phenyl-1-propanal or 2-phenylpropanoic acid.
Solutions:
-
Use an Antioxidant: The addition of a small amount of a high-boiling antioxidant, such as Butylated Hydroxytoluene (BHT), to the distillation flask can help to prevent oxidation by quenching free radicals.[5][6][7][8]
-
Maintain an Inert Atmosphere: Whenever possible, conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Frequently Asked Questions (FAQs)
Q1: What are the recommended distillation conditions for this compound?
A1: To minimize decomposition, vacuum distillation is highly recommended. Below is a table summarizing the boiling point of this compound at different pressures.
| Pressure (mmHg) | Boiling Point (°C) |
| 760 (Atmospheric) | ~223 |
| 14 | 113-114 |
| 10 | 110-111 |
Data sourced from multiple chemical suppliers and databases.[9][10][11][12]
Q2: How do I properly perform a sodium bicarbonate wash?
A2:
-
Dissolve your crude this compound in a suitable organic solvent in which it is soluble, but which is immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate, then drain the aqueous (bottom) layer.
-
Repeat the wash with deionized water to remove any remaining bicarbonate.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure before proceeding with distillation.
Q3: What kind of antioxidant should I use and in what quantity?
A3: Butylated Hydroxytoluene (BHT) is a common and effective antioxidant for this purpose.[5][6][7][8] A very small amount is typically sufficient; a few crystals or a concentration of 0.01-0.1% by weight of the crude material is a good starting point.
Q4: Can I use boiling chips for vacuum distillation?
A4: No, boiling chips are not effective under vacuum. A magnetic stir bar should be used to ensure smooth boiling and prevent bumping.[4]
Experimental Protocols
Protocol: Vacuum Distillation of this compound with Preventative Measures
-
Neutralization of Acidic Impurities:
-
Dissolve the crude this compound in an equal volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate and shake gently, venting frequently.
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to remove the diethyl ether.
-
-
Distillation Setup:
-
Assemble a vacuum distillation apparatus with a Claisen adapter to minimize bumping. Ensure all glassware is dry.
-
Place the dried crude this compound and a magnetic stir bar in the distillation flask.
-
Add a small amount of BHT (e.g., 0.05% by weight) to the flask.
-
Connect the apparatus to a vacuum source with a trap in between.
-
-
Distillation Procedure:
-
Turn on the magnetic stirrer.
-
Gradually apply the vacuum.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions separately.
-
Collect the main fraction of this compound at its expected boiling point for the applied pressure.
-
After collecting the product, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.
-
Visualizations
References
- 1. AE-117 [extension.purdue.edu]
- 2. bevzero.com [bevzero.com]
- 3. bevzero.com [bevzero.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 6. de-kruiderie.nl [de-kruiderie.nl]
- 7. avenalab.com [avenalab.com]
- 8. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (R)-(+)-2-PHENYL-1-PROPANOL | 19141-40-3 [chemicalbook.com]
- 10. This compound | CAS#:1123-85-9 | Chemsrc [chemsrc.com]
- 11. This compound | 1123-85-9 | BAA12385 | Biosynth [biosynth.com]
- 12. This compound | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Phenylpropanols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted phenylpropanols. The content addresses common pitfalls and specific issues encountered during key synthetic routes, offering practical solutions and detailed protocols.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of substituted phenylpropanols, offering potential causes and solutions in a question-and-answer format.
Synthesis Route 1: Grignard Reaction
The Grignard reaction is a powerful method for forming carbon-carbon bonds to create substituted phenylpropanols. However, its success is highly dependent on rigorous experimental technique.
Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?
A1: Failure of a Grignard reaction to start is a frequent issue, often related to the magnesium metal's surface or the presence of moisture.
-
Inactive Magnesium Surface: The magnesium turnings can have a passivating oxide layer (MgO) that prevents the reaction with the alkyl/aryl halide.[1]
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by any protic source, including trace amounts of water in glassware or solvents.[1]
-
Sluggish Reaction: Sometimes, the reaction is simply slow to start.
-
Solution: Gentle warming with a heat gun can initiate the reaction. Alternatively, adding a small "seed" crystal of a previously prepared Grignard reagent can be effective.[1]
-
Q2: The yield of my desired phenylpropanol is low, and I have significant biphenyl impurity. How can I minimize this side product?
A2: Biphenyl formation is a common side reaction where the Grignard reagent couples with unreacted aryl halide.[2] This is particularly favored at higher temperatures and high concentrations of the aryl halide.
-
Solution:
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[1]
-
Temperature Control: Maintain a gentle reflux during the Grignard reagent formation and cool the reaction mixture (e.g., in an ice bath) before adding the carbonyl compound.[2]
-
Q3: My final product is an alkene instead of the expected tertiary alcohol. What causes this and how can it be prevented?
A3: Tertiary alcohols, often synthesized via Grignard reactions, are susceptible to dehydration to form alkenes, especially under acidic and/or heated conditions during the workup.[2]
-
Solution: Use a milder workup procedure. Instead of strong acids like H₂SO₄, quench the reaction with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2] If an acid is necessary to dissolve magnesium salts, use a dilute solution of HCl or H₂SO₄ at low temperatures.
Synthesis Route 2: Reduction of Substituted Propiophenones
The reduction of a ketone functional group in a substituted propiophenone is a direct route to a secondary phenylpropanol. The choice of reducing agent is critical to avoid side reactions.
Q1: The reduction of my substituted propiophenone is incomplete, or the yield is low. What factors should I consider?
A1: Incomplete reduction or low yields can stem from the choice and handling of the reducing agent, as well as reaction conditions.
-
Reducing Agent Activity: Sodium borohydride (NaBH₄) is a common and mild reducing agent for ketones.[4] Its reactivity can be influenced by the solvent. For more resistant ketones, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary, but this is less selective.[5]
-
Solution: For NaBH₄ reductions, methanol or ethanol are common solvents.[3][6] Ensure an excess of the reducing agent is used (in practice, at least two equivalents of hydride per ketone).[4] If using a weaker hydride donor, you may need to switch to a more powerful one like LiAlH₄, being mindful of its higher reactivity and stricter anhydrous requirements.
-
-
Reaction Temperature: While many borohydride reductions proceed well at room temperature, some may require gentle heating to go to completion. Conversely, exothermic reactions may require initial cooling to control the reaction rate.[6]
Q2: I am observing side products from my reduction reaction. What are the likely culprits?
A2: Side products can arise from the reduction of other functional groups on your substituted propiophenone or from reactions of the solvent.
-
Reduction of Other Functional Groups: Strong reducing agents like LiAlH₄ can reduce esters, carboxylic acids, and nitriles, if present on the substituted ring.[5]
-
Solution: Choose a reducing agent with appropriate selectivity. NaBH₄ is generally selective for aldehydes and ketones in the presence of esters and amides.[5]
-
-
Solvent Reactivity: While NaBH₄ is stable in alcohols like methanol and ethanol, it will react slowly. This reaction is faster at higher temperatures.
-
Solution: Add the NaBH₄ portion-wise to a cooled solution of the ketone to control any exothermic reaction with the solvent.
-
Synthesis Route 3: Aldol Condensation of Benzaldehyde Derivatives and Propanal followed by Hydrogenation
This two-step route first forms an α,β-unsaturated aldehyde (a substituted cinnamaldehyde) via a crossed-aldol condensation, which is then hydrogenated to the phenylpropanol.
Q1: The yield of my crossed-aldol condensation is low due to the formation of multiple products. How can I improve the selectivity?
A1: The primary challenge in crossed-aldol condensations is the self-condensation of the enolizable aldehyde (propanal in this case).[8]
-
Solution:
-
Order of Addition: Slowly add the propanal to a cooled mixture of the non-enolizable benzaldehyde derivative and the base (e.g., NaOH in aqueous ethanol). This ensures that the enolate of propanal, once formed, is more likely to react with the excess benzaldehyde derivative present.[8]
-
Use of Excess Benzaldehyde Derivative: Using a molar excess of the benzaldehyde derivative can help to minimize the self-condensation of propanal.[7]
-
Temperature Control: Maintain a low reaction temperature (e.g., below 10°C) during the addition of propanal to favor the desired crossed-aldol reaction over side reactions.[8]
-
Q2: During the hydrogenation of the substituted cinnamaldehyde, I am getting a mixture of the desired phenylpropanol, the saturated aldehyde, and the fully saturated alcohol. How can I selectively hydrogenate the double bond?
A2: Achieving selective hydrogenation of the carbon-carbon double bond while preserving the aldehyde (for subsequent reduction) or selectively reducing the aldehyde to an unsaturated alcohol can be challenging as hydrogenation of the C=C bond is often thermodynamically favored.[4]
-
Catalyst Choice: The choice of catalyst and reaction conditions is crucial for selectivity.
-
Solution: For the selective hydrogenation of the C=C bond to obtain the saturated aldehyde, catalysts like palladium on carbon (Pd/C) are often used under controlled hydrogen pressure and temperature. To obtain the phenylpropanol directly, a less selective catalyst or harsher conditions might be employed. For the selective reduction of the aldehyde to the unsaturated alcohol (cinnamyl alcohol derivative), specialized catalysts and conditions are often required.[2][9]
-
-
Low Yield in Hydrogenation: Low yields can be due to catalyst poisoning or inefficient hydrogen transfer.
-
Solution: Ensure the substrate is pure, as impurities can poison the catalyst. Use an appropriate solvent and ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen.
-
Data Presentation
Table 1: Troubleshooting Summary for Grignard Synthesis of Phenylpropanols
| Issue | Potential Cause | Recommended Solution |
| Reaction Failure | Inactive magnesium surface | Activate Mg with iodine, 1,2-dibromoethane, or by crushing.[1][2] |
| Presence of moisture | Use oven-dried glassware and anhydrous solvents under an inert atmosphere.[1][2] | |
| Low Yield / Biphenyl Formation | High reaction temperature | Maintain gentle reflux; cool before adding the carbonyl compound.[2] |
| High aryl halide concentration | Add the aryl halide dropwise.[1] | |
| Alkene Formation | Harsh acidic workup | Use a milder quench like saturated aq. NH₄Cl.[2] |
Table 2: Common Reducing Agents for Propiophenone Reduction
| Reducing Agent | Substrates Reduced | Typical Solvents | Notes |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol | Mild and selective.[4][5] |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Diethyl ether, THF | Powerful, non-selective, requires strict anhydrous conditions.[5] |
Table 3: Aldol Condensation of Benzaldehyde and Propanal - Byproducts
| Byproduct | Formation Pathway | How to Minimize |
| 2-Methyl-2-pentenal | Self-condensation of propanal | Slow addition of propanal to excess benzaldehyde at low temperature.[8][10] |
| Cannizzaro products | Disproportionation of benzaldehyde | Can occur under strong basic conditions, especially at higher temperatures.[8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-2-propanol via Grignard Reaction[3]
This protocol details the synthesis from bromobenzene and acetone.
Materials:
-
Magnesium turnings (2.43 g, 0.10 mol)
-
Bromobenzene (15.7 g, 0.10 mol)
-
Anhydrous diethyl ether (100 mL)
-
Anhydrous acetone (5.81 g, 0.10 mol)
-
6 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen.
-
Grignard Reagent Formation:
-
Place magnesium turnings in a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add 20 mL of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene in 40 mL of anhydrous diethyl ether in the dropping funnel.
-
Add about 5 mL of the bromobenzene solution to the magnesium. If the reaction doesn't start (indicated by bubbling and a cloudy appearance), gently warm the flask or add a crystal of iodine.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux (approx. 30-45 minutes).
-
After addition, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of anhydrous acetone in 40 mL of anhydrous diethyl ether.
-
Slowly add the acetone solution dropwise to the stirred Grignard reagent over about 30 minutes.
-
After addition, remove the ice bath and stir at room temperature for 30 minutes.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a beaker with crushed ice and 50 mL of 6 M HCl.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
-
Protocol 2: Reduction of Propiophenone with Sodium Borohydride
This is a general procedure adaptable for various substituted propiophenones.
Materials:
-
Substituted propiophenone (1 equivalent)
-
Sodium borohydride (NaBH₄) (at least 0.5 equivalents, providing 2 hydride equivalents)
-
Methanol or 95% Ethanol
-
Dilute Hydrochloric Acid (e.g., 3M HCl)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the substituted propiophenone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
-
Reduction:
-
Slowly add the sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting ketone is consumed (typically 1-2 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas is evolved).
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add water and extract the product with diethyl ether (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude phenylpropanol, which can be further purified by column chromatography or distillation.
-
Mandatory Visualization
Caption: Experimental workflow for the Grignard synthesis of phenylpropanols.
Caption: Troubleshooting flowchart for low yield in phenylpropanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Grignard synthesis of a phenylpropanol? A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are extremely sensitive to moisture and will be readily destroyed by even trace amounts of water, leading to low or no yield of the desired alcohol.[1]
Q2: Can I use a substituted benzaldehyde to synthesize a 1-phenyl-1-propanol derivative via a Grignard reaction? A2: Yes. You can react a substituted benzaldehyde with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to synthesize a substituted 1-phenyl-1-propanol.
Q3: In the reduction of a substituted propiophenone, how can I avoid reducing other functional groups on the aromatic ring? A3: The key is to use a selective reducing agent. Sodium borohydride (NaBH₄) is generally the preferred reagent as it will selectively reduce the ketone in the presence of less reactive groups like esters, amides, or nitro groups.[5] Avoid powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) unless you intend to reduce these other groups as well.
Q4: What are the main challenges in purifying substituted phenylpropanols? A4: Purification challenges depend on the synthetic route and the nature of the side products. Common issues include:
-
Separating Biphenyl: In Grignard syntheses, the non-polar biphenyl byproduct can sometimes be difficult to separate from the desired alcohol. Column chromatography or careful distillation under reduced pressure is often required.
-
Removing Unreacted Starting Materials: Unreacted ketones or aldehydes may have boiling points close to the product alcohol, making distillation challenging. Column chromatography is a reliable method for separation.[11]
-
Product Volatility: Some phenylpropanols can be volatile, leading to loss of product during solvent removal under high vacuum.[12] Careful control of temperature and pressure is necessary.
Q5: For the aldol condensation route, why is benzaldehyde a good substrate for a crossed-aldol reaction with propanal? A5: Benzaldehyde is an ideal substrate because it lacks alpha-hydrogens. This means it cannot form an enolate and undergo self-condensation, which is a major competing side reaction. It can only act as the electrophile (the "acceptor") for the propanal enolate.[8][13] This simplifies the product mixture compared to a reaction between two different enolizable aldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. INCIDecoder - Decode your skincare ingredients [incidecoder.com]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. rsc.org [rsc.org]
- 8. Tuning the Hydrogenation Selectivity of an Unsaturated Aldehyde via Single-Atom Alloy Catalysts. | Semantic Scholar [semanticscholar.org]
- 9. Tuning the Hydrogenation Selectivity of an Unsaturated Aldehyde via Single-Atom Alloy Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 2-Phenyl-1-propanol
Welcome to the technical support center for the synthesis of 2-Phenyl-1-propanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods for the synthesis of this compound are:
-
Grignard Reaction: This involves the reaction of a benzyl Grignard reagent (e.g., benzylmagnesium chloride) with acetaldehyde.
-
Reduction of Phenylacetone (Phenyl-2-propanone): This method utilizes a reducing agent to convert the ketone to the desired alcohol.
-
Reduction of Ethyl 2-Phenylpropionate: The ester is reduced to the corresponding alcohol.
Q2: My Grignard reaction to synthesize this compound is not initiating. What could be the problem?
A2: Failure to initiate a Grignard reaction is a common issue. The primary cause is often the presence of moisture or an oxidized magnesium surface. Ensure all glassware is rigorously dried, and use anhydrous solvents. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Q3: What are the typical side products in the synthesis of this compound via the Grignard route?
A3: Common side products include toluene, formed by the reaction of the Grignard reagent with any trace water, and biphenyl, resulting from the coupling of the Grignard reagent with unreacted benzyl halide.[1][2]
Q4: I am observing the formation of an unexpected product in the reduction of phenylacetone. What could it be?
A4: Depending on the reducing agent and reaction conditions, side reactions can occur. For instance, over-reduction could potentially lead to the formation of ethylbenzene. Incomplete reduction will leave unreacted phenylacetone.
Troubleshooting Guides
Grignard Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Presence of water in reagents or glassware. | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents.[2] |
| Inactive Magnesium. | Activate magnesium by crushing it, adding a small iodine crystal, or a few drops of 1,2-dibromoethane.[1] | |
| Impure reagents. | Use pure benzyl halide and acetaldehyde. Distill liquid reagents if necessary. | |
| Formation of Toluene | Reaction of Grignard reagent with water. | Maintain strict anhydrous conditions throughout the experiment.[2] |
| Formation of Biphenyl | Coupling of Grignard reagent with unreacted benzyl halide. | Add the benzyl halide dropwise to the magnesium turnings to maintain a low concentration.[2] |
Reduction of Phenylacetone
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent. | Use a slight excess of the reducing agent. |
| Low reaction temperature or short reaction time. | Ensure the reaction is carried out at the recommended temperature and for the specified duration. | |
| Formation of Byproducts | Over-reduction or side reactions. | Choose a milder reducing agent if over-reduction is suspected. Control the reaction temperature carefully. |
| Difficult Product Isolation | Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous diethyl ether
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether. Add a solution of benzyl chloride in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, warm the flask gently or add a small crystal of iodine. Once initiated, add the remaining benzyl chloride solution at a rate to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. Control the rate of addition to keep the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[2] A white precipitate will form. Add 1 M hydrochloric acid to dissolve the precipitate. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the ether layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2] Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Reduction of Phenylacetone with Sodium Borohydride
Materials:
-
Phenylacetone
-
Sodium borohydride
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenylacetone in methanol. Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride portion-wise to the cooled solution with stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Workup: Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases. Remove the methanol under reduced pressure.
-
Extraction and Purification: Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude this compound. Purify by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods
| Parameter | Grignard Synthesis | Reduction of Phenylacetone |
| Starting Materials | Benzyl chloride, Magnesium, Acetaldehyde | Phenylacetone, Sodium Borohydride |
| Typical Yield | 60-75% | 85-95% |
| Key Reaction Conditions | Anhydrous, inert atmosphere | Low temperature during addition |
| Common Side Products | Toluene, Biphenyl | Unreacted starting material |
| Purification Method | Vacuum distillation | Vacuum distillation |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O[3] |
| Molar Mass | 136.19 g/mol [4] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 110 °C @ 10 mmHg[5] |
| Density | 0.975 g/mL[5] |
| Refractive Index | 1.5262[5] |
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
References
Technical Support Center: Byproduct Identification in 2-Phenyl-1-propanol Reactions via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of byproducts in reactions involving 2-phenyl-1-propanol using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common reactions of this compound that can lead to byproduct formation?
A1: this compound is a primary alcohol that can undergo several common organic reactions. The most frequent transformations that may lead to the formation of byproducts include:
-
Oxidation: The hydroxyl group can be oxidized to form an aldehyde (2-phenyl-1-propanal) or a carboxylic acid (2-phenylpropanoic acid).
-
Dehydration: Elimination of water can lead to the formation of isomeric alkenes, primarily 2-phenyl-1-propene and (E/Z)-1-phenyl-1-propene.
-
Etherification: Reaction with another alcohol molecule or an alkyl halide can lead to the formation of an ether, such as di(2-phenyl-1-propyl) ether.
Q2: How can I distinguish between this compound and its potential byproducts using ¹H NMR?
A2: The ¹H NMR spectrum of each compound has characteristic signals that allow for differentiation. Key diagnostic peaks are summarized in the table below. For example, the aldehyde proton in 2-phenyl-1-propanal will appear as a singlet far downfield (around 9-10 ppm), which is a clear indicator of its presence. Dehydration products will show characteristic alkene proton signals between 5 and 7 ppm.
Q3: Are there any specific NMR techniques that can aid in byproduct identification?
A3: Yes, several 2D NMR techniques can be very helpful:
-
COSY (Correlation Spectroscopy): Helps to identify coupled protons, which is useful for assigning protons in the alkyl chains of the parent molecule and its byproducts.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, aiding in the definitive assignment of both ¹H and ¹³C resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying the connectivity of different fragments within a molecule, especially for structurally similar isomers.
Troubleshooting Guides
Problem 1: Unexpected peaks in the aldehyde region (9-10 ppm) of the ¹H NMR spectrum after an oxidation reaction.
Possible Cause: Over-oxidation of the starting material or the presence of an aldehyde impurity. The intended product of a mild oxidation of this compound is 2-phenyl-1-propanal.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting aldehyde impurities.
Identification: The presence of a singlet around 9.7 ppm is characteristic of the aldehydic proton of 2-phenyl-1-propanal.
Problem 2: Appearance of signals in the alkene region (5-7 ppm) of the ¹H NMR spectrum during an acid-catalyzed reaction.
Possible Cause: Dehydration of this compound to form 2-phenyl-1-propene and/or 1-phenyl-1-propene. This is common in the presence of acid and heat.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting alkene byproducts.
Identification:
-
2-Phenyl-1-propene: Look for two singlets in the alkene region (around 5.1 and 5.4 ppm) corresponding to the geminal protons, and a methyl singlet.
-
1-Phenyl-1-propene: Expect vinylic protons with doublet of quartets and doublet of doublets splitting patterns, coupled to each other and to the methyl group.
Data Presentation: NMR Data for this compound and Potential Byproducts
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Compound | Aromatic-H | -CH- | -CH₂- | -CH₃ | Other |
| This compound | 7.2-7.4 (m) | 2.9 (m) | 3.6 (d) | 1.3 (d) | ~1.8 (s, OH) |
| 2-Phenyl-1-propanal | 7.2-7.5 (m) | 3.6 (q) | - | 1.5 (d) | 9.7 (s, CHO) |
| 2-Phenyl-1-propene | 7.2-7.4 (m) | - | 5.1 (s), 5.4 (s) | 2.1 (s) | - |
| (E)-1-Phenyl-1-propene | 7.2-7.4 (m) | 6.4 (dq) | 6.2 (dq) | 1.9 (dd) | - |
| Di(2-phenyl-1-propyl) ether | 7.2-7.4 (m) | 2.9 (m) | 3.4 (d) | 1.3 (d) | - |
Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dq = doublet of quartets, dd = doublet of doublets. Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic-C | -CH- | -CH₂- | -CH₃ | Other |
| This compound | 126-142 | 46.1 | 68.5 | 17.0 | - |
| 2-Phenyl-1-propanal | 127-139 | 53.0 | - | 14.8 | 201.0 (C=O) |
| 2-Phenyl-1-propene | 126-142 | - | 114.0 | 22.0 | 146.0 (quat. C) |
| (E)-1-Phenyl-1-propene | 126-138 | 129.0 | 126.0 | 18.5 | - |
| Di(2-phenyl-1-propyl) ether | 126-142 | 44.0 | 75.0 | 17.0 | - |
Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
General NMR Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the crude reaction mixture into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Mixing: Gently vortex or shake the tube until the sample is completely dissolved.
-
Analysis: Acquire ¹H, ¹³C, and any necessary 2D NMR spectra.
Protocol 1: Oxidation of this compound
This protocol describes a mild oxidation using pyridinium chlorochromate (PCC).
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add PCC (1.5 eq) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
-
NMR Analysis: Prepare a sample of the crude product for NMR analysis as described in the general protocol.
Protocol 2: Dehydration of this compound
This protocol uses a catalytic amount of a strong acid to induce dehydration.
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a distillation apparatus.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Reaction: Gently heat the mixture. The alkene products will co-distill with water.
-
Work-up: Collect the distillate and wash it with a saturated sodium bicarbonate solution, followed by water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation.
-
NMR Analysis: Prepare a sample of the purified product for NMR analysis.
Protocol 3: Etherification of this compound (Williamson Ether Synthesis Adaptation)
This protocol is an adaptation of the Williamson ether synthesis for the self-condensation of this compound.
-
Alkoxide Formation: In a dry flask under an inert atmosphere, add sodium hydride (0.5 eq) to a solution of this compound (1.0 eq) in anhydrous THF. Stir until hydrogen evolution ceases.
-
Halide Formation (in a separate flask): Convert another portion of this compound (1.0 eq) to 1-bromo-2-phenylpropane using a suitable brominating agent (e.g., PBr₃).
-
Coupling Reaction: Slowly add the solution of 1-bromo-2-phenylpropane to the sodium 2-phenyl-1-propoxide solution at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the crude ether by column chromatography.
-
NMR Analysis: Prepare a sample of the purified product for NMR analysis.
Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Synthesis of 2-Phenyl-1-propanol
This technical support center is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for enhancing enantioselectivity in the asymmetric synthesis of 2-Phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the asymmetric synthesis of this compound?
A1: The most common and effective methods involve the asymmetric reduction of a prochiral ketone precursor, propiophenone (1-phenyl-1-propanone). Key strategies include:
-
Catalytic Asymmetric Hydrogenation: This method utilizes transition metal catalysts, often ruthenium-based, with chiral ligands to achieve high enantioselectivity.[1][2]
-
Asymmetric Transfer Hydrogenation: This technique uses a hydrogen donor, like isopropanol or formic acid, in the presence of a chiral metal complex to reduce the ketone.[8]
-
Chiral Borane Reduction: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst can be employed for the enantioselective reduction of the ketone.[9]
Q2: My reaction shows low enantiomeric excess (ee). What is the first thing I should verify?
A2: Before optimizing reaction conditions, it is crucial to validate your analytical method for determining enantiomeric excess.[10] An unoptimized chiral chromatography method (HPLC, GC, or SFC) can give misleading results.
Actionable Step: Prepare a racemic sample of this compound and analyze it using your chiral chromatography method. You should observe two baseline-separated peaks of equal area (50:50 ratio). If not, your analytical method requires optimization.[10]
Q3: How do impurities in the starting material affect enantioselectivity?
A3: Impurities in the propiophenone substrate or the solvent can act as inhibitors or competing substrates for the chiral catalyst. This can significantly decrease the enantioselectivity of the reaction.[10] Ensure the use of high-purity starting materials and anhydrous solvents.
Q4: Can the choice of solvent influence the enantioselectivity of the reaction?
A4: Yes, the solvent can have a profound impact on both the reaction rate and enantioselectivity. For certain catalytic systems, the polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. A screening of different solvents is often recommended.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the asymmetric synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Action |
| Suboptimal Temperature | Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the desired enantiomer.[11] Experiment with a range of temperatures to find the optimum. |
| Incorrect Catalyst/Ligand Choice | The chiral ligand or catalyst is the primary source of stereocontrol. Ensure the ligand has high enantiomeric purity and is suitable for the specific reaction.[11] For ruthenium-catalyzed hydrogenations, the combination of a chiral diphosphine and a chiral diamine ligand can be tuned to enhance enantioselectivity.[2] |
| Catalyst Deactivation or Poisoning | Ensure all glassware is properly dried and the reaction is run under an inert atmosphere if using air-sensitive catalysts. Impurities in the substrate or solvent can poison the catalyst. Purify starting materials if necessary. |
| Inappropriate Solvent | The solvent can significantly influence the catalyst's activity and selectivity. Conduct a solvent screen to identify the optimal medium for your catalytic system.[11] |
| Low Catalyst Loading | Insufficient catalyst may lead to a background, non-selective reaction. Try incrementally increasing the catalyst loading. |
Issue 2: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Ensure the catalyst is properly activated and handled, especially if it is air or moisture-sensitive.[11] For biocatalysts, confirm the enzyme is active and the reaction buffer provides a suitable pH and environment.[9] |
| Insufficient Reaction Time | Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure it has reached completion. |
| Poor Substrate Solubility | If the substrate is not fully dissolved, the reaction rate will be limited. Consider a different solvent or the use of a co-solvent to improve solubility.[12] |
| Cofactor Limitation (Biocatalysis) | For enzymatic reductions requiring a cofactor like NADH or NADPH, ensure an efficient cofactor regeneration system is in place.[4][5] Common regeneration systems use a co-substrate like isopropanol or formate dehydrogenase.[6][9] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae
This protocol outlines a general procedure for the whole-cell biocatalytic reduction of propiophenone.
-
Yeast Activation: In a sterile flask, suspend a known quantity of Saccharomyces cerevisiae (baker's yeast) in a glucose solution. Incubate at 30°C with shaking for approximately 1 hour to activate the yeast.[8]
-
Substrate Addition: Dissolve propiophenone in a minimal amount of a water-miscible co-solvent (e.g., ethanol or DMSO) and add it dropwise to the activated yeast culture.[8]
-
Bioreduction: Incubate the reaction mixture at 30°C with shaking for 24-48 hours. Monitor the reaction's progress by periodically analyzing small aliquots via GC or HPLC.[8]
-
Work-up and Purification:
-
Centrifuge the mixture to separate the yeast cells.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound via column chromatography.[8]
-
Protocol 2: Asymmetric Hydrogenation with a Ruthenium Catalyst
This protocol provides a general methodology for asymmetric hydrogenation using a Ru-BINAP type catalyst.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the ruthenium precursor and the chiral ligand (e.g., (R)-BINAP) in a degassed solvent like methanol or ethanol.
-
Reaction Setup:
-
In a separate flask, dissolve propiophenone in the same degassed solvent.
-
Transfer the substrate solution to a high-pressure autoclave.
-
Under a counterflow of inert gas, transfer the catalyst solution to the autoclave.[8]
-
-
Hydrogenation:
-
Work-up and Purification:
-
Cool the autoclave and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of Propiophenone
| Catalyst System | Substrate | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| Ru-cat-1 / (S)-2 (additive) | Propiophenone | i-PrOH | 40 | N/A | 99 | 85 (R) | [1] |
| Recombinant horse-liver ADH | 2-phenylpropionaldehyde | Two-phase system | N/A | N/A | N/A | 100 (S) | [4][5] |
| S. cerevisiae | 2-phenylpropionaldehyde | N/A | N/A | N/A | N/A | Low | [4][5] |
| Cp*Ir-MsDPEN | Aromatic Ketones | N/A | 60 | 15 | >99 | 99 | [2] |
Visualizations
Caption: A troubleshooting workflow for addressing low enantioselectivity.
Caption: Influence of key parameters on reaction outcomes.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. [PDF] Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Phenyl-1-propanol by ¹H and ¹³C NMR
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical aspect of quality control and experimental validity. This guide provides a detailed comparison of the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of 2-phenyl-1-propanol. We will explore the spectral features of this compound, compare them with potential impurities and alternative analytical methods, and provide the necessary experimental protocols.
¹H and ¹³C NMR Spectral Analysis of this compound
NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules.[1] The chemical shift, multiplicity, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, provide a detailed fingerprint of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.18-7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 2 | 3.65 | Doublet of doublets | 2H | Methylene protons (-CH₂OH) |
| 3 | 2.95 | Sextet | 1H | Methine proton (-CH) |
| 4 | 1.25 | Doublet | 3H | Methyl protons (-CH₃) |
| 5 | ~1.5-2.5 (variable) | Broad singlet | 1H | Hydroxyl proton (-OH) |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | 142.5 | Quaternary aromatic carbon |
| 2 | 129.0 | Aromatic CH |
| 3 | 128.5 | Aromatic CH |
| 4 | 126.5 | Aromatic CH |
| 5 | 68.0 | Methylene carbon (-CH₂OH) |
| 6 | 45.0 | Methine carbon (-CH) |
| 7 | 18.0 | Methyl carbon (-CH₃) |
Comparison with Potential Impurities
The purity of a this compound sample can be compromised by the presence of starting materials, byproducts, or isomers. A common synthetic route to this compound is the reduction of propiophenone. Therefore, unreacted propiophenone and the isomeric alcohol, 1-phenyl-1-propanol, are potential impurities.
Table 3: NMR Data for Potential Impurities
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Propiophenone | 7.95 (m, 2H, ortho-ArH), 7.50 (m, 3H, meta/para-ArH), 2.98 (q, 2H, -COCH₂-), 1.22 (t, 3H, -CH₃)[2] | 199.5 (C=O), 136.5 (quat. Ar), 133.0 (para-Ar), 128.6 (meta-Ar), 128.0 (ortho-Ar), 31.7 (-CH₂-), 8.4 (-CH₃) |
| 1-Phenyl-1-propanol | 7.20-7.40 (m, 5H, ArH), 4.58 (t, 1H, -CH(OH)-), 1.75 (m, 2H, -CH₂-), 0.90 (t, 3H, -CH₃)[3][4] | 144.8 (quat. Ar), 128.4 (Ar CH), 127.4 (Ar CH), 126.0 (Ar CH), 76.1 (-CH(OH)-), 32.0 (-CH₂-), 10.2 (-CH₃) |
| 2-Phenyl-2-propanol | 7.25-7.45 (m, 5H, ArH), 2.15 (s, 1H, -OH), 1.55 (s, 6H, 2 x -CH₃)[1] | 148.5 (quat. Ar), 128.3 (Ar CH), 126.9 (Ar CH), 124.8 (Ar CH), 72.8 (C-OH), 31.8 (2 x -CH₃)[1] |
By comparing the NMR spectrum of a this compound sample with the data in Table 3, the presence and approximate quantity of these impurities can be determined.
Comparison with Alternative Analytical Methods
While NMR is a powerful tool, other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used for purity analysis.
Table 4: Comparison of Analytical Methods for Purity Determination
| Feature | NMR Spectroscopy | HPLC | GC |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. Provides structural information and quantification. | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. | Separates components of a mixture based on their volatility and interaction with a stationary phase. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Dissolution in a suitable solvent, may require filtration. | Dissolution in a volatile solvent. |
| Information Provided | Structural confirmation, identification of impurities, and quantitative analysis in a single experiment. | Retention time for identification (with a standard) and peak area for quantification. | Retention time for identification (with a standard) and peak area for quantification. |
| Quantification | Absolute quantification is possible with an internal standard (qNMR).[5] | Relative quantification is standard; absolute quantification requires a calibration curve with a certified reference standard. | Relative quantification is standard; absolute quantification requires a calibration curve with a certified reference standard. |
| Advantages | Non-destructive, provides rich structural information, high precision.[5] | High sensitivity, well-established for a wide range of compounds. | High resolution and sensitivity, especially for volatile compounds. |
| Limitations | Lower sensitivity compared to HPLC and GC, potential for signal overlap in complex mixtures. | Requires reference standards for identification, may not resolve all impurities. | Limited to thermally stable and volatile compounds. |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Gently agitate the tube to ensure complete dissolution of the sample.
-
-
NMR Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard single-pulse experiment.
-
Key parameters: 90° pulse width, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
Acquire 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled experiment.
-
Due to the lower natural abundance of ¹³C, acquire 128 or more scans.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizations
Workflow for NMR Purity Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Propiophenone(93-55-0) 1H NMR [m.chemicalbook.com]
- 3. 1-Phenyl-1-propanol(93-54-9) 1H NMR spectrum [chemicalbook.com]
- 4. (R)-(+)-1-Phenyl-1-propanol | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4'-Methylpropiophenone(5337-93-9) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Synthesis of 2-Phenyl-1-propanol for Researchers and Drug Development Professionals
Introduction:
2-Phenyl-1-propanol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereocenter makes the choice of synthetic route critical for achieving the desired enantiomeric purity and overall efficiency. This guide provides a comparative analysis of four common synthesis routes to this compound: Grignard reaction, reduction of 2-phenylpropionaldehyde, catalytic hydrogenation of 2-phenylpropionaldehyde, and hydroboration-oxidation of α-methylstyrene. The performance of each method is evaluated based on reported yields, reaction conditions, and reagent characteristics, supported by detailed experimental protocols and visual representations of the synthetic pathways.
Comparison of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on several factors, including desired yield, stereoselectivity, cost of reagents, and scalability. The following table summarizes the key quantitative data for the four discussed methods.
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Grignard Reaction | Propionaldehyde, Bromobenzene, Magnesium | Phenylmagnesium bromide (in situ) | ~85-95 (estimated) | Anhydrous ether (e.g., THF, diethyl ether), Room Temperature | High yield, Readily available starting materials | Requires strictly anhydrous conditions, Grignard reagent is highly reactive and moisture-sensitive |
| Reduction of Aldehyde | 2-Phenylpropionaldehyde | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | ~90-98 | Methanol/Ethanol (for NaBH₄), Anhydrous ether (for LiAlH₄), 0°C to Room Temperature | High yield, Mild reaction conditions (especially with NaBH₄), Readily available and inexpensive reagents | LiAlH₄ is highly reactive and requires careful handling, Potential for side reactions if other reducible functional groups are present |
| Biocatalytic Reduction | 2-Phenylpropionaldehyde | Engineered Reductase (e.g., from Candida tenuis) | ~84 | Aqueous buffer, Room Temperature | High enantioselectivity, Environmentally friendly (green chemistry) | Requires specialized enzymes, May have lower substrate loading compared to chemical methods |
| Catalytic Hydrogenation | 2-Phenylpropionaldehyde | Hydrogen Gas (H₂) | ~90-99 | Raney Nickel, Palladium, or Platinum catalyst, Ethanol or Water, Room Temperature, H₂ pressure | High yield, Clean reaction with minimal byproducts, Catalyst can be recycled | Requires specialized hydrogenation equipment (pressure vessel), Handling of flammable hydrogen gas |
| Hydroboration-Oxidation | α-Methylstyrene | Borane-THF complex (BH₃·THF), Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) | ~90-95 | Anhydrous THF, 0°C to Room Temperature | Anti-Markovnikov regioselectivity, High stereospecificity (syn-addition) | Borane reagents are air and moisture sensitive and require careful handling |
Experimental Protocols
Grignard Reaction Synthesis of this compound
Principle: This method involves the nucleophilic addition of a phenyl Grignard reagent to propionaldehyde. The Grignard reagent is prepared in situ from bromobenzene and magnesium metal.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Propionaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction (indicated by bubble formation and a cloudy appearance).
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of propionaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Reduction of 2-Phenylpropionaldehyde with Sodium Borohydride
Principle: Sodium borohydride is a mild and selective reducing agent that converts aldehydes to primary alcohols.
Materials:
-
2-Phenylpropionaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-phenylpropionaldehyde in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield this compound. Further purification can be achieved by distillation.
Catalytic Hydrogenation of 2-Phenylpropionaldehyde
Principle: Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst.
Materials:
-
2-Phenylpropionaldehyde
-
Ethanol
-
Raney Nickel (or 5% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2-phenylpropionaldehyde in ethanol.
-
Add the Raney Nickel catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed (monitored by a pressure drop).
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain this compound.
Hydroboration-Oxidation of α-Methylstyrene
Principle: This two-step reaction provides the anti-Markovnikov addition of water across the double bond of an alkene. The hydroboration step involves the addition of borane, followed by an oxidation step to replace the boron with a hydroxyl group.
Materials:
-
α-Methylstyrene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)
-
Aqueous sodium hydroxide (e.g., 3M)
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve α-methylstyrene in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add the BH₃·THF solution dropwise via a syringe while maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the mixture back to 0°C and slowly add aqueous sodium hydroxide solution.
-
Carefully add 30% hydrogen peroxide dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by flash chromatography or distillation.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
The synthesis of this compound can be effectively achieved through multiple synthetic routes, each with its own set of advantages and challenges. The Grignard reaction and reduction of 2-phenylpropionaldehyde with chemical hydrides offer high yields with readily available starting materials, making them suitable for large-scale production where stereochemistry is not a primary concern. For enantiomerically pure this compound, biocatalytic reduction stands out as a highly effective and environmentally friendly option. Catalytic hydrogenation provides a clean and high-yielding alternative, particularly for industrial applications where the necessary equipment is available. The hydroboration-oxidation of α-methylstyrene is an excellent choice for achieving specific regioselectivity and stereoselectivity. The ultimate decision on the most appropriate synthetic route will depend on the specific requirements of the research or drug development project, including scale, cost, and the desired purity of the final product.
A Comparative Guide to the Biological Activities of 2-Phenyl-1-propanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-phenyl-1-propanol and its structural isomers: 1-phenyl-1-propanol, 1-phenyl-2-propanol, and 3-phenyl-1-propanol. While direct comparative studies with quantitative data for all biological activities are limited in publicly available literature, this document synthesizes existing data and established structure-activity relationships to offer valuable insights for research and development.
Introduction to Phenylpropanol Isomers
This compound and its isomers are aromatic alcohols with the chemical formula C₉H₁₂O. Their structural differences, primarily the position of the hydroxyl group on the propane chain and the attachment point of the phenyl group, can significantly influence their biological properties. These compounds have garnered interest for their potential antimicrobial, anti-inflammatory, and local anesthetic activities. Understanding the nuances of their isomeric structures is crucial for targeted drug design and development.
Comparative Analysis of Biological Activities
A direct quantitative comparison of the biological activities of these specific isomers is not extensively documented in peer-reviewed literature. However, based on the principles of structure-activity relationships for phenylpropanoids and related compounds, we can infer likely trends in their efficacy.
Antimicrobial and Antifungal Activity:
The antimicrobial and antifungal potency of phenylpropanoids is often influenced by the position of the hydroxyl group and the overall lipophilicity of the molecule. It is hypothesized that isomers with the hydroxyl group closer to the phenyl ring may exhibit altered membrane disruption capabilities, a common mechanism of action for antimicrobial alcohols. The lipophilicity, which affects the ability of the compound to penetrate microbial cell membranes, will also vary among the isomers, likely impacting their minimum inhibitory concentrations (MICs).
Anti-inflammatory Activity:
The anti-inflammatory effects of phenylpropanoids are often attributed to their ability to modulate inflammatory pathways. The spatial arrangement of the hydroxyl and phenyl groups in each isomer will determine its interaction with key enzymes and receptors involved in the inflammatory cascade. For instance, the accessibility of the hydroxyl group for hydrogen bonding and the overall shape of the molecule will influence its binding affinity to targets such as cyclooxygenase (COX) enzymes, potentially leading to different IC₅₀ values for the inhibition of inflammatory mediators.
Local Anesthetic Activity:
Local anesthetics typically possess a lipophilic aromatic part and a hydrophilic amine part. While these phenylpropanol isomers lack the typical amine group, their aromatic nature and hydroxyl group can still contribute to interactions with nerve cell membranes and ion channels, potentially leading to a blockade of nerve impulse transmission. The potency and duration of action would likely differ based on the isomer's lipophilicity and its ability to interact with the lipid bilayer of nerve membranes. Isomerism plays a critical role in the activity of local anesthetics, with different stereoisomers often exhibiting varying efficacy and toxicity.
Quantitative Data Summary
Direct comparative quantitative data is scarce. The following table is a template for researchers to populate as more data becomes available.
| Compound | Biological Activity | Assay | Result (e.g., MIC, IC₅₀) | Reference |
| This compound | Antimicrobial | Broth Microdilution | Data not available | |
| Anti-inflammatory | COX Inhibition | Data not available | ||
| Local Anesthetic | Data not available | |||
| 1-Phenyl-1-propanol | Antimicrobial | Broth Microdilution | Data not available | |
| Anti-inflammatory | Data not available | |||
| Local Anesthetic | Data not available | |||
| 1-Phenyl-2-propanol | Antimicrobial | Broth Microdilution | Data not available | |
| Anti-inflammatory | Data not available | |||
| Local Anesthetic | Data not available | |||
| 3-Phenyl-1-propanol | Antimicrobial | Broth Microdilution | Data not available | |
| Anti-inflammatory | Data not available | |||
| Local Anesthetic | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and direct comparison of these isomers.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum:
-
From a pure culture, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing a suitable broth medium.
-
Incubate the broth culture at the appropriate temperature until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the test compounds (this compound and its isomers) in a 96-well microtiter plate using a suitable broth medium.
-
The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
This in-vitro assay assesses the anti-inflammatory activity of a substance by its ability to inhibit protein denaturation.
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8).
-
Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To 0.5 mL of various concentrations of the test compounds, add 0.5 mL of the BSA solution.
-
The control consists of 0.5 mL of the solvent and 0.5 mL of the BSA solution.
-
The standard consists of 0.5 mL of the standard drug solution and 0.5 mL of the BSA solution.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the test compound required to inhibit 50% of the denaturation) can be determined by plotting the percentage inhibition against the compound concentration.
-
Local Anesthetic Activity: Intracutaneous Wheal Assay in Guinea Pigs
This in-vivo assay is used to evaluate the local anesthetic effect of a substance.
-
Animal Preparation:
-
Use healthy adult guinea pigs.
-
Shave the hair on the back of the animals 24 hours before the experiment.
-
-
Procedure:
-
Inject 0.25 mL of the test solution (different concentrations of the phenylpropanol isomers) intracutaneously into the shaved back to form a wheal.
-
A control group should be injected with the vehicle.
-
A standard group should be injected with a known local anesthetic (e.g., lignocaine hydrochloride).
-
Apply a mechanical stimulus (e.g., a pinprick) to the center of the wheal every 5 minutes.
-
The absence of a response (flinching or crying) is considered a positive anesthetic effect.
-
-
Evaluation:
-
Record the onset of anesthesia (the time taken to show a negative response to the stimulus).
-
Record the duration of anesthesia (the time from the onset until the response to the stimulus returns).
-
Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the biological evaluation of this compound and its isomers.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Hypothetical Anti-inflammatory Signaling Pathway.
Caption: Structure-Activity Relationship Concept.
Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2-propanol
In the world of fine chemicals and drug development, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in molecular structure can lead to vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of two closely related isomers: 2-Phenyl-1-propanol and 1-Phenyl-2-propanol. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can clearly distinguish between these two molecules.
Molecular Structures at a Glance
The key difference between this compound and 1-Phenyl-2-propanol lies in the relative positions of the phenyl group and the hydroxyl group on the three-carbon propanol chain. In this compound, the phenyl group is attached to the second carbon, while the hydroxyl group is on the first. Conversely, in 1-Phenyl-2-propanol, the phenyl group is on the first carbon and the hydroxyl group is on the second. This seemingly minor structural variance results in distinct spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Data
The proton NMR spectra of the two isomers show significant differences in chemical shifts and splitting patterns, particularly for the protons on the propyl chain.
| Assignment | This compound Chemical Shift (δ, ppm) | Multiplicity | 1-Phenyl-2-propanol Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.20-7.40 | Multiplet | 7.15-7.35 | Multiplet |
| -CH(Ph)- | 2.95 | Sextet | - | - |
| -CH₂(OH) | 3.65 | Doublet | - | - |
| -CH(OH)- | - | - | 4.05 | Sextet |
| -CH₂(Ph) | - | - | 2.75 & 2.85 | Doublet of Doublets |
| -CH₃ | 1.25 | Doublet | 1.20 | Doublet |
| -OH | ~1.7 (variable) | Singlet (broad) | ~1.8 (variable) | Singlet (broad) |
¹³C NMR Data
The carbon NMR spectra further highlight the structural differences between the two isomers.
| Assignment | This compound Chemical Shift (δ, ppm) | 1-Phenyl-2-propanol Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~144 | ~138 |
| Aromatic CH | ~129, ~128, ~127 | ~129, ~128, ~126 |
| -C(Ph)- | ~45 | - |
| -C(OH)- | - | ~70 |
| -C H₂(OH) | ~68 | - |
| -C H₂(Ph) | - | ~45 |
| -CH₃ | ~18 | ~22 |
Infrared (IR) Spectroscopy Comparison
IR spectroscopy provides information about the functional groups present in a molecule. Both isomers exhibit a broad absorption band characteristic of the O-H stretch of an alcohol, as well as peaks corresponding to C-H and C=C bonds of the aromatic ring. However, the exact positions and shapes of the peaks in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
| Vibrational Mode | This compound Frequency (cm⁻¹) | 1-Phenyl-2-propanol Frequency (cm⁻¹) |
| O-H Stretch (alcohol) | ~3350 (broad) | ~3370 (broad) |
| C-H Stretch (aromatic) | ~3030-3080 | ~3030-3080 |
| C-H Stretch (aliphatic) | ~2870-2960 | ~2870-2960 |
| C=C Stretch (aromatic) | ~1600, ~1495, ~1450 | ~1600, ~1495, ~1450 |
| C-O Stretch (alcohol) | ~1040 | ~1090 |
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both isomers have the same molecular weight (136.19 g/mol )[1][2][3], their fragmentation patterns upon ionization differ, providing another means of distinction.
| Fragment (m/z) | Proposed Structure | Relative Abundance in this compound | Relative Abundance in 1-Phenyl-2-propanol |
| 136 | [M]⁺ | Present | Present |
| 105 | [C₈H₉]⁺ | High | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate | High |
| 77 | [C₆H₅]⁺ (Phenyl ion) | Moderate | Moderate |
| 45 | [CH₃CHOH]⁺ | Low | High |
| 31 | [CH₂OH]⁺ | High | Low |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
A sample of the analyte (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube.
-
¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR: Spectra are typically acquired on the same spectrometer with a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is required. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS). The sample is injected into the GC, where the isomers are separated. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer then separates the ions based on their m/z ratio.
Workflow for Spectroscopic Comparison
The logical workflow for the spectroscopic comparison of these two isomers is illustrated below.
Caption: Workflow for the spectroscopic comparison of isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers, scientists, and drug development professionals can confidently differentiate between this compound and 1-Phenyl-2-propanol, ensuring the correct identification and use of these compounds in their work.
References
Validating the Molecular Structure of 2-Phenyl-1-propanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and potential as a therapeutic agent. While X-ray crystallography stands as the gold standard for unambiguous structural elucidation, its application to liquid compounds like 2-Phenyl-1-propanol presents inherent challenges. This guide provides a comparative overview of validating the structure of this compound, contrasting the definitive data from X-ray crystallography (using a structurally similar analogue) with widely-used spectroscopic methods.
This document outlines the experimental protocols and presents comparative data to offer a comprehensive understanding of the strengths and limitations of each technique in the structural validation of this compound.
The Challenge of Crystallography for a Liquid Compound
This compound exists as a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction, a technique that requires a well-ordered crystalline lattice. To overcome this, co-crystallization can be employed. This method involves combining the liquid analyte with a suitable host molecule that forms a crystalline framework, trapping the liquid guest in a specific orientation and allowing for its structural determination by X-ray diffraction.
Comparative Analysis of Structural Validation Techniques
The following sections detail the experimental approaches and the nature of the data obtained from X-ray crystallography and common spectroscopic methods for the structural analysis of this compound.
X-ray Crystallography: The Definitive Structure
While a crystal structure for this compound is not publicly available, the crystallographic data for the closely related solid, 2-phenylpropanamide, serves as an excellent proxy for the type of precise geometric data that can be obtained.[1] This data provides unequivocal measurements of bond lengths and angles.
Table 1: Comparative Crystallographic Data for 2-Phenylpropanamide [1]
| Parameter | 2-Phenylpropanamide |
| Selected Bond Lengths (Å) | |
| C(aromatic)-C(chiral) | 1.518 |
| C(chiral)-C(carbonyl) | 1.529 |
| C(carbonyl)-N | 1.332 |
| C=O | 1.234 |
| Selected Bond Angles (°) | |
| C(aromatic)-C(chiral)-C(carbonyl) | 111.5 |
| C(aromatic)-C(chiral)-N | 110.2 |
| C(chiral)-C(carbonyl)-O | 122.8 |
| N-C(chiral)-C(carbonyl) | 110.8 |
Data for 2-phenylpropanamide is presented as a representative example of the precision of X-ray crystallography.
Spectroscopic Methods: A Composite View of the Structure
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable information about the connectivity and chemical environment of atoms within a molecule. While not providing a direct 3D structure, their combined data allows for a confident structural assignment.
Table 2: Key Spectroscopic Data for this compound
| Technique | Parameter | Observed Value/Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (m, 5H, Ar-H), 3.6 ppm (d, 2H, -CH₂OH), 2.9 ppm (m, 1H, -CH-), 1.2 ppm (d, 3H, -CH₃), ~1.8 ppm (t, 1H, -OH) |
| ¹³C NMR | Chemical Shift (δ) | ~142 ppm (Ar-C), ~129 ppm (Ar-CH), ~128 ppm (Ar-CH), ~126 ppm (Ar-CH), ~68 ppm (-CH₂OH), ~45 ppm (-CH-), ~18 ppm (-CH₃) |
| FT-IR | Wavenumber (cm⁻¹) | ~3350 cm⁻¹ (broad, O-H stretch), ~3030 cm⁻¹ (C-H stretch, aromatic), ~2960 cm⁻¹ (C-H stretch, aliphatic), ~1495, 1450 cm⁻¹ (C=C stretch, aromatic), ~1040 cm⁻¹ (C-O stretch) |
| Mass Spec. | m/z | 136.19 (M⁺), 105.0, 91.0, 77.0 |
Experimental Protocols
Single-Crystal X-ray Diffraction (Hypothetical for this compound via Co-crystallization)
-
Co-crystallization: A solution of a suitable host molecule (e.g., a tetraaryladamantane) is prepared in an appropriate solvent. This compound is added in excess. The solution is allowed to slowly evaporate, promoting the formation of co-crystals.
-
Crystal Mounting: A single, defect-free crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K). It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson synthesis to obtain an initial electron density map. The atomic positions are then refined to best fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer. 1D spectra (¹H, ¹³C) and 2D correlation spectra (e.g., COSY, HSQC) are acquired.
-
Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.
FT-IR Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) plates to create a thin liquid film.
-
Data Acquisition: The KBr plates are placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean KBr plates is recorded, followed by the sample spectrum.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.
Visualizing the Workflows
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Workflow for structure elucidation using combined spectroscopic methods.
Conclusion
The structural validation of this compound showcases the complementary nature of modern analytical techniques. While spectroscopic methods provide a robust and accessible means of determining molecular structure, X-ray crystallography, even when requiring specialized techniques like co-crystallization for liquids, offers unparalleled precision and is the definitive method for determining the three-dimensional arrangement of atoms. For drug development and detailed structure-activity relationship studies, the unequivocal data from crystallography is invaluable.
References
Determining the Enantiomeric Purity of 2-Phenyl-1-propanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of stereochemically pure active pharmaceutical ingredients. 2-Phenyl-1-propanol, a chiral alcohol, serves as a valuable model system for comparing the most common analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral resolving agents. This guide provides an objective comparison of these methods, complete with detailed experimental protocols and supporting data to facilitate informed decisions in the laboratory.
At a Glance: Performance Comparison
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on a variety of factors including the required accuracy, sample throughput, availability of instrumentation, and the need for absolute configuration determination. The following table summarizes the key performance metrics of Chiral HPLC, Chiral GC, and Chiral NMR.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile enantiomers (or their derivatives) based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral solvating agent, resulting in distinct chemical shifts for each enantiomer. |
| Primary Output | Chromatogram with separated peaks for each enantiomer. | Chromatogram with separated peaks for each enantiomer. | NMR spectrum showing separate signals for each enantiomer. |
| Quantitative Data | Enantiomeric excess (ee) is calculated from the integrated peak areas. | Enantiomeric excess (ee) is calculated from the integrated peak areas. | Enantiomeric excess (ee) is calculated from the integration of the distinct signals. |
| Determination of Absolute Configuration | Not directly. Requires a standard of known configuration. | Not directly. Requires a standard of known configuration. | Possible with certain chiral resolving agents (e.g., Mosher's acid). |
| Advantages | High resolution and accuracy, wide applicability to a broad range of compounds, well-established methods.[1][2] | High efficiency and resolution for volatile compounds, small sample volume required.[3][4] | Rapid analysis, provides structural information, non-destructive. |
| Disadvantages | Can require expensive chiral columns, method development can be time-consuming.[1] | The analyte must be volatile or derivatized, which adds a step to the workflow.[4] | Lower sensitivity compared to chromatographic methods, may require stoichiometric amounts of expensive chiral agents. |
Note: The quantitative data presented below for HPLC and GC are for the structurally isomeric 1-phenyl-2-propanol, a closely related compound, due to the limited availability of direct comparative data for this compound in a single study. These values should be considered representative.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for method development due to their broad applicability.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10, v/v) is a common starting point.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Expected Performance for 1-Phenyl-2-propanol:
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | ~16.5 |
| Enantiomer 2 | ~17.5 |
(Data estimated from a representative chromatogram for 1-phenyl-2-propanol on a novel covalent organic framework stationary phase with a similar mobile phase composition)[7]
Chiral Gas Chromatography (GC)
Chiral GC is an excellent technique for the separation of volatile and thermally stable enantiomers. Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols.
Instrumentation and Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID).
-
Chiral Column: β-DEX™ 325 (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.[8]
-
Oven Temperature Program: Isothermal at 110 °C.[8]
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
If the compound is not sufficiently volatile, derivatization to a more volatile species (e.g., acetate or trifluoroacetate ester) may be necessary.
Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the same formula as for HPLC.
Expected Performance for 1-Phenyl-2-propanol:
A study on the separation of 1-phenyl-2-propanol on a β-DEX™ 325 column at 110 °C showed baseline separation of the enantiomers.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be a rapid method for determining enantiomeric excess. The chiral agent forms diastereomeric complexes with the enantiomers of the analyte, leading to the appearance of distinct signals in the NMR spectrum.
Instrumentation and Reagents:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent: A lanthanide-based chiral shift reagent such as Tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) (Eu(hfc)₃) is a common choice.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).
Sample Preparation and Analysis:
-
Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, incremental amount of the chiral solvating agent to the NMR tube and acquire subsequent ¹H NMR spectra.
-
Continue adding the CSA until a clear separation of signals for the two enantiomers is observed for a proton close to the chiral center (e.g., the carbinol proton or the methylene protons).
Data Analysis:
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomeric complex.
ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
Where Integral₁ and Integral₂ are the integration values for the signals of the major and minor diastereomeric complexes, respectively.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the determination of the enantiomeric excess of this compound.
Caption: General workflow for ee determination.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral HPLC, Chiral GC, and Chiral NMR spectroscopy.
-
Chiral HPLC offers a robust and versatile method with high accuracy, making it a preferred technique in many quality control and research settings.
-
Chiral GC is a powerful alternative, particularly for volatile compounds, providing high efficiency and resolution.
-
Chiral NMR provides a rapid means of analysis and has the unique advantage of potentially determining the absolute configuration when using specific chiral derivatizing agents.
The choice of method will ultimately be guided by the specific requirements of the analysis, available instrumentation, and the expertise of the analyst. For routine and high-throughput screening, chromatographic techniques are often favored, while NMR can be an invaluable tool for structural confirmation and in-depth stereochemical studies.
References
- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. gcms.cz [gcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
A Comparative Guide to the Reactivity of Primary vs. Secondary Phenylpropanols
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of structurally similar molecules is paramount for predicting reaction outcomes and designing efficient synthetic pathways. This guide provides an objective comparison of the reactivity of primary and secondary phenylpropanols, focusing on common organic transformations. The differing placement of the hydroxyl group relative to the phenyl ring dictates the dominant electronic and steric factors, leading to significant variations in reaction mechanisms and rates.
The two representative molecules for this comparison are:
-
Secondary Phenylpropanol: 1-Phenyl-1-propanol (a secondary, benzylic alcohol)
-
Primary Phenylpropanol: 3-Phenyl-1-propanol (a primary alcohol)
The key distinction lies in the electronic environment of the carbinol carbon (the carbon bonded to the -OH group). In 1-phenyl-1-propanol, this carbon is directly attached to the phenyl ring, making it "benzylic." This proximity allows for significant resonance stabilization of any positive charge that develops on this carbon during a reaction. In 3-phenyl-1-propanol, the phenyl group is insulated from the carbinol carbon by two additional methylene groups, largely negating its electronic influence on the reaction center.
Figure 1: Key factors influencing phenylpropanol reactivity.
Dehydration (Elimination)
Dehydration is a classic acid-catalyzed elimination reaction that converts alcohols to alkenes. The mechanism and rate of this reaction are highly dependent on the stability of the carbocation intermediate.
Secondary and tertiary alcohols typically undergo dehydration via an E1 (unimolecular elimination) mechanism, while primary alcohols proceed through an E2 (bimolecular elimination) pathway.[1] The reactivity order for dehydration is tertiary > secondary > primary, largely due to the stability of the corresponding carbocations formed in the rate-determining step.[2]
Reactivity Comparison:
-
1-Phenyl-1-propanol (Secondary, Benzylic): This alcohol dehydrates rapidly. The protonated hydroxyl group leaves to form a secondary benzylic carbocation. This intermediate is exceptionally stable because the positive charge is delocalized across the adjacent phenyl ring through resonance.[3] This low-energy intermediate leads to a lower activation energy and a faster reaction rate, often under milder conditions.[4][5]
-
3-Phenyl-1-propanol (Primary): This alcohol is much less reactive and requires harsher conditions (higher temperatures and more concentrated acid).[1][5] It reacts via an E2 mechanism because the formation of a primary carbocation is energetically prohibitive.[2] The reaction involves a concerted step where a base removes a beta-hydrogen as the protonated hydroxyl group leaves.
Figure 2: E1 dehydration mechanism for 1-phenyl-1-propanol.
Table 1: Comparative Data for Acid-Catalyzed Dehydration
| Alcohol | Class | Typical Mechanism | Required Temperature | Relative Rate |
|---|---|---|---|---|
| 1-Phenyl-1-propanol | Secondary, Benzylic | E1 | 25°C – 80°C | Very Fast |
| 3-Phenyl-1-propanol | Primary | E2 | 170°C – 180°C | Very Slow |
Data synthesized from established principles of alcohol dehydration reactions.[1]
Experimental Protocol: Dehydration of 1-Phenyl-1-propanol
-
Setup: In a round-bottom flask equipped with a distillation apparatus, place 10 mL of 1-phenyl-1-propanol.
-
Acid Addition: Slowly add 2.5 mL of concentrated sulfuric acid (H₂SO₄) while cooling the flask in an ice bath.
-
Heating: Heat the mixture gently to initiate the reaction and distill the resulting alkene product. The temperature should be maintained according to the specific requirements for secondary alcohols (typically 100°–140°C).[1]
-
Workup: Collect the distillate, wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to obtain 1-phenyl-1-propene.
Oxidation
The oxidation of alcohols is a fundamental transformation in organic synthesis. The outcome and reactivity depend on the alcohol's substitution pattern and the oxidizing agent used.
Reactivity Comparison:
-
1-Phenyl-1-propanol (Secondary, Benzylic): As a secondary alcohol, it oxidizes to form a ketone (propiophenone). The benzylic position makes it particularly susceptible to oxidation by a wide range of reagents, including mild ones.[6][7] Reactions are often rapid and high-yielding.
-
3-Phenyl-1-propanol (Primary): As a primary alcohol, it can be oxidized to an aldehyde (3-phenylpropanal) using mild, selective oxidizing agents (like PCC or Dess-Martin periodinane). Stronger oxidants (like KMnO₄ or Jones reagent) will typically lead to over-oxidation to the corresponding carboxylic acid (3-phenylpropanoic acid).[8] In general, primary alcohols can be less reactive than secondary benzylic alcohols under certain conditions.[9][10]
Table 2: Comparative Data for Oxidation with KMnO₄
| Alcohol | Substrate (1 mmol) | KMnO₄ (mmol) | Reaction Time | Product | Yield |
|---|---|---|---|---|---|
| 1-Phenyl-1-propanol | 1-Phenyl-1-propanol | 0.75 | < 10 min | Propiophenone | >95% |
| 3-Phenyl-1-propanol | 3-Phenyl-1-propanol | 0.75 | Several hours | 3-Phenylpropanoic Acid | ~70-85% |
Data adapted from general procedures for benzylic and aliphatic alcohol oxidation.[8]
Experimental Protocol: Oxidation using KMnO₄ under Solvent-Free Conditions
-
Mixing: In a flask, mix the benzylic alcohol (1 mmol) with potassium permanganate (KMnO₄, 0.75 mmol).
-
Reaction: Shake the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
Workup: After the reaction is complete, triturate the mixture with n-hexane (10 mL) and filter after 15 minutes to remove manganese dioxide.
-
Isolation: Evaporate the solvent from the filtrate.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure carbonyl compound.[8]
Esterification
Esterification, particularly the acid-catalyzed Fischer esterification with a carboxylic acid, is highly sensitive to steric hindrance around the hydroxyl group.
Reactivity Comparison:
-
1-Phenyl-1-propanol (Secondary, Benzylic): The carbinol carbon is bonded to a hydrogen, an ethyl group, and a bulky phenyl group. This creates significant steric hindrance, which impedes the approach of the carboxylic acid, slowing the rate of esterification.[11][12]
-
3-Phenyl-1-propanol (Primary): The hydroxyl group is on a primary carbon, which is sterically unhindered (bonded to two hydrogens and one carbon chain). This high accessibility allows for a much faster reaction rate compared to its secondary counterpart under identical conditions.
Table 3: Comparative Data for Fischer Esterification
| Alcohol | Class | Key Factor | Relative Rate |
|---|---|---|---|
| 1-Phenyl-1-propanol | Secondary, Benzylic | High Steric Hindrance | Slow |
| 3-Phenyl-1-propanol | Primary | Low Steric Hindrance | Fast |
Comparison based on established principles of steric effects in esterification.[12]
Experimental Protocol: Fischer Esterification
-
Setup: Combine the alcohol (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) in a round-bottom flask fitted with a reflux condenser.
-
Heating: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove acid), and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or chromatography.
Figure 3: General workflow for comparative reactivity studies.
Conclusion
The reactivity of primary and secondary phenylpropanols is a clear illustration of the interplay between electronic and steric effects in organic chemistry.
-
Secondary (Benzylic) Phenylpropanols (e.g., 1-Phenyl-1-propanol): Reactivity is dominated by electronic effects. They excel in reactions that proceed through carbocation intermediates, such as E1 dehydration, due to the powerful resonance stabilization afforded by the adjacent phenyl ring.
-
Primary Phenylpropanols (e.g., 3-Phenyl-1-propanol): Reactivity is primarily governed by steric accessibility. They are favored in reactions where a less-hindered site is advantageous, such as Fischer esterification and SN2 substitutions. Dehydration requires harsher conditions and proceeds through a higher-energy E2 pathway.
For drug development and synthesis, selecting the correct isomer is critical. A secondary benzylic alcohol is an ideal precursor for creating a double bond or introducing a substituent via an SN1 pathway, whereas a primary alcohol is better suited for forming esters or for substitutions requiring an unhindered reaction center.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. fastercapital.com [fastercapital.com]
- 12. Steric effects - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 2-Phenyl-1-propanol for Researchers and Drug Development Professionals
This guide provides a comprehensive review and comparison of key synthesis methods for 2-phenyl-1-propanol, a versatile chiral building block in the pharmaceutical and fragrance industries. The following sections detail common synthetic routes, presenting quantitative data, experimental protocols, and visual representations of the chemical and logical workflows involved.
Comparison of Synthesis Methods
The synthesis of this compound can be broadly categorized into three main approaches: Grignard reaction, catalytic hydrogenation of a corresponding ketone, and biocatalytic reduction. Each method offers distinct advantages and disadvantages in terms of yield, stereoselectivity, and operational complexity.
| Method | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Propionaldehyde | Phenylmagnesium bromide, Diethyl ether/THF, H₃O⁺ | High (typically >80%) | Not inherently selective (produces racemate) | High yield, well-established, readily available reagents. | Strict anhydrous conditions required, not enantioselective without chiral auxiliaries. |
| Catalytic Hydrogenation | Propiophenone | H₂, Chiral Ru-BINAP complexes, Base (e.g., t-BuOK) | High (can be >95%) | High (can be >95%) | High yield and enantioselectivity, applicable to a range of substrates. | Requires high-pressure equipment, expensive chiral catalysts. |
| Biocatalytic Reduction | 2-Phenylpropionaldehyde | Horse Liver Alcohol Dehydrogenase (HLADH), NADH | Moderate to High | Excellent (>99% for S-enantiomer) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a concern, cofactor regeneration is necessary.[1] |
| Biocatalytic Reduction | 2-Phenylpropionaldehyde | Saccharomyces cerevisiae (Baker's Yeast) | Moderate | Moderate to High | Inexpensive catalyst, whole-cell system avoids cofactor addition.[1] | Lower yields and enantioselectivity compared to isolated enzymes, potential for side reactions. |
Experimental Protocols
Grignard Synthesis of Racemic this compound
This protocol describes the synthesis of racemic this compound via the reaction of phenylmagnesium bromide with propionaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Propionaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Propionaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propionaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound.
Asymmetric Hydrogenation of Propiophenone
This protocol outlines a general procedure for the enantioselective hydrogenation of propiophenone using a chiral ruthenium catalyst.
Materials:
-
Propiophenone
-
[RuCl₂( (S)-BINAP )]₂ catalyst
-
Potassium tert-butoxide (t-BuOK)
-
Isopropanol
-
Hydrogen gas (high pressure)
Procedure:
-
In a high-pressure autoclave, dissolve propiophenone and the chiral ruthenium catalyst in isopropanol.
-
Add a solution of potassium tert-butoxide in isopropanol to the mixture.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) and stir vigorously.
-
Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
After solvent removal, the product can be purified by column chromatography to yield enantiomerically enriched this compound.
Biocatalytic Reduction of 2-Phenylpropionaldehyde using Horse Liver Alcohol Dehydrogenase (HLADH)
This protocol describes the enantioselective synthesis of (S)-2-phenyl-1-propanol using the isolated enzyme HLADH.[1]
Materials:
-
2-Phenylpropionaldehyde
-
Recombinant Horse Liver Alcohol Dehydrogenase (HLADH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Ethanol
-
Phosphate buffer (e.g., 75 mM, pH 8.0)
-
Organic solvent (e.g., heptane)
Procedure:
-
Prepare a two-phase system in a reaction vessel with equal volumes of phosphate buffer and an organic solvent.[1]
-
Dissolve 2-phenylpropionaldehyde in the organic phase.
-
Add ethanol to the reaction mixture, which serves as a co-substrate for cofactor regeneration.[1]
-
Add a freshly prepared solution of NADH to the aqueous phase.[1]
-
Initiate the reaction by adding the HLADH enzyme to the aqueous phase.
-
Stir the biphasic mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking samples from the organic phase and analyzing them by chiral GC to determine the conversion and enantiomeric excess.
-
Upon completion, separate the organic phase.
-
Wash the organic phase with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain (S)-2-phenyl-1-propanol. The product can be further purified if necessary.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical relationships between the different synthesis methods and a general workflow for a biocatalytic process.
References
A Comparative Cost Analysis of Synthetic Pathways to 2-Phenyl-1-propanol
For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of chiral alcohols such as 2-Phenyl-1-propanol is a critical consideration. This guide provides a detailed cost and procedural comparison of five distinct synthetic pathways to this versatile chemical intermediate. The analysis covers traditional chemical methods, including Grignard reactions, reductions, hydroboration-oxidation, and catalytic hydrogenation, alongside a biocatalytic approach, offering a comprehensive overview for process selection and optimization.
Comparative Cost Analysis
The following table summarizes the estimated costs for the synthesis of approximately 0.1 moles of this compound via five different methods. Prices for reagents and solvents are based on currently available data from various chemical suppliers and are subject to variation. The costs are calculated based on the required stoichiometry for the reaction, assuming typical laboratory-scale pricing.
| Pathway | Reactants & Reagents | Unit Price (USD) | Quantity (for ~0.1 mol product) | Cost (USD) | Estimated Yield | Cost per Gram (USD) |
| 1. Grignard Reaction | Benzyl Chloride | ~$39/L | 11.5 mL | $0.45 | 75% | $0.32 |
| Magnesium Turnings | ~$60/kg | 2.67 g | $0.16 | |||
| Acetaldehyde | ~$977/kg | 5.3 mL | $4.09 | |||
| Anhydrous Diethyl Ether | ~$200/L | 150 mL | $30.00 | |||
| Hydrochloric Acid (37%) | ~$232/MT | 20 mL | $0.005 | |||
| Total | $34.71 | ~10.2 g | ~$3.40 | |||
| 2. Reduction | 2-Phenylpropionaldehyde | ~$231/kg | 13.4 g | $3.10 | 90% | $0.29 |
| Sodium Borohydride | ~$325/kg | 0.95 g | $0.31 | |||
| Ethanol (95%) | ~$1.37/L | 100 mL | $0.14 | |||
| Hydrochloric Acid (1M) | ~$232/MT | 50 mL | $0.01 | |||
| Total | $3.56 | ~12.2 g | ~$0.29 | |||
| 3. Hydroboration-Oxidation | α-Methylstyrene | ~$48/kg | 11.8 g | $0.57 | 85% | $0.36 |
| Borane-THF Complex (1M) | ~$375/800mL | 37 mL | $17.34 | |||
| Sodium Hydroxide | ~$0.29/kg | 4.4 g | $0.001 | |||
| Hydrogen Peroxide (30%) | ~$1/L | 11.3 mL | $0.01 | |||
| Tetrahydrofuran (THF) | ~$2.5/kg | 50 mL | $0.11 | |||
| Total | $18.03 | ~11.6 g | ~$1.55 | |||
| 4. Catalytic Hydrogenation | 2-Phenylpropionaldehyde | ~$231/kg | 13.4 g | $3.10 | 95% | $0.30 |
| Raney Nickel (50% slurry) | ~$174/500g | ~2 g | $0.70 | |||
| Hydrogen Gas | Varies | Varies | Variable | |||
| Ethanol | ~$1.37/L | 100 mL | $0.14 | |||
| Total (excl. H₂) | $3.94 | ~12.9 g | ~$0.31 | |||
| 5. Biocatalytic Reduction | 2-Phenylpropionaldehyde | ~$231/kg | 13.4 g | $3.10 | ~85% | $0.38 |
| Saccharomyces cerevisiae | ~$200/kg | 20 g | $4.00 | |||
| D-Glucose | ~$5/kg | 40 g | $0.20 | |||
| Water | Municipal | 200 mL | Negligible | |||
| Total | $7.30 | ~11.6 g | ~$0.63 |
Experimental Protocols
Grignard Reaction from Benzyl Chloride and Acetaldehyde
This method involves the formation of a Grignard reagent from benzyl chloride, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde.
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (2.67 g, 0.11 mol). Add a small crystal of iodine to initiate the reaction. A solution of benzyl chloride (11.5 mL, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating and then maintained at a gentle reflux by the rate of addition. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of acetaldehyde (5.3 mL, 0.105 mol) in 20 mL of anhydrous diethyl ether is added dropwise with stirring. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Work-up and Purification: The reaction is quenched by the slow addition of 50 mL of cold 1M hydrochloric acid. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 25 mL portions of diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation to yield this compound.
Reduction of 2-Phenylpropionaldehyde with Sodium Borohydride
This pathway utilizes a common and mild reducing agent, sodium borohydride, to convert the aldehyde functional group of 2-phenylpropionaldehyde into a primary alcohol.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenylpropionaldehyde (13.4 g, 0.1 mol) in 100 mL of 95% ethanol. The solution is cooled in an ice bath.
-
Reduction: Sodium borohydride (0.95 g, 0.025 mol) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of 50 mL of 1M hydrochloric acid. The ethanol is removed under reduced pressure. The aqueous residue is extracted three times with 30 mL portions of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated to give the crude product, which is then purified by vacuum distillation.
Hydroboration-Oxidation of α-Methylstyrene
This two-step procedure results in the anti-Markovnikov addition of water across the double bond of α-methylstyrene, yielding the primary alcohol, this compound.
Methodology:
-
Hydroboration: A dry 250 mL flask, equipped with a magnetic stir bar and a nitrogen inlet, is charged with α-methylstyrene (11.8 g, 0.1 mol) and 50 mL of anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath. Borane-tetrahydrofuran complex (1.0 M solution in THF, 37 mL, 0.037 mol) is added dropwise over 30 minutes. The reaction mixture is then stirred at room temperature for 2 hours.
-
Oxidation: The flask is cooled again in an ice bath, and 15 mL of 3M sodium hydroxide solution is added slowly, followed by the dropwise addition of 11.3 mL of 30% hydrogen peroxide, keeping the temperature below 30 °C. The mixture is then stirred at room temperature for 1 hour.
-
Work-up and Purification: The reaction mixture is extracted three times with 30 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by vacuum distillation to afford this compound.
Catalytic Hydrogenation of 2-Phenylpropionaldehyde
This industrial-style process involves the catalytic addition of hydrogen across the carbonyl double bond, offering high yields and atom economy.
Methodology:
-
Catalyst Preparation: In a hydrogenation vessel, Raney Nickel (approximately 2 g of a 50% slurry in water) is washed several times with ethanol to remove the water.
-
Hydrogenation: 2-Phenylpropionaldehyde (13.4 g, 0.1 mol) is dissolved in 100 mL of ethanol and added to the hydrogenation vessel containing the activated catalyst. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 psi). The mixture is stirred vigorously at room temperature until hydrogen uptake ceases.
-
Work-up and Purification: The reaction mixture is carefully filtered to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure to remove the ethanol. The resulting crude this compound is then purified by vacuum distillation.
Biocatalytic Reduction of 2-Phenylpropionaldehyde
This "green" chemistry approach utilizes the enzymatic machinery of baker's yeast (Saccharomyces cerevisiae) to asymmetrically reduce the aldehyde.
Methodology:
-
Yeast Culture Preparation: In a 500 mL Erlenmeyer flask, dissolve D-glucose (40 g) in 200 mL of warm tap water. Add active dry baker's yeast (20 g) and stir until suspended. Allow the culture to activate for 30 minutes at room temperature.
-
Bioreduction: Add 2-phenylpropionaldehyde (13.4 g, 0.1 mol) to the activated yeast culture. The flask is loosely covered and the mixture is stirred at room temperature for 48-72 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the yeast cells. The filtrate is saturated with sodium chloride and then extracted three times with 50 mL portions of ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation.
Synthetic Pathway Diagrams
Caption: Grignard synthesis of this compound.
Caption: Reduction of 2-Phenylpropionaldehyde.
Caption: Hydroboration-oxidation of α-Methylstyrene.
Caption: Catalytic hydrogenation of 2-Phenylpropionaldehyde.
Caption: Biocatalytic reduction using baker's yeast.
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenyl-1-propanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. The proper disposal of substances such as 2-Phenyl-1-propanol is not merely a regulatory compliance issue but a critical practice to ensure a safe working environment and protect the ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound.
This compound is a combustible liquid that may be harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[1] Due to these hazardous properties, it must be treated as hazardous waste and should never be disposed of down the drain.[2][3][4][5] Improper disposal can lead to environmental contamination and potential fire hazards.[2][3]
Key Safety and Handling Information
Before initiating disposal procedures, it is imperative to be familiar with the hazards associated with this compound. The following table summarizes key safety and physical property data.
| Property | Value |
| Flash Point | 108 °C (226.4 °F) (Closed cup)[1][6] |
| Autoignition Temperature | 425 °C (797 °F)[6] |
| Physical State | Colorless viscous liquid[1] |
| Solubility | Insoluble in water; Soluble in ethyl alcohol[1] |
| Hazards | Combustible liquid; May be harmful if swallowed; Irritating to eyes, skin, and respiratory system.[1][7] |
Procedural Steps for Proper Disposal
A systematic approach to disposal is crucial for laboratory safety. The following protocol details the necessary steps for the proper disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Step 2: Waste Collection and Segregation
Proper collection and segregation of chemical waste are critical to prevent dangerous reactions.
-
Container: Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label should include "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Do not mix this compound waste with other waste streams, especially with incompatible materials such as strong oxidizing agents.[1]
Step 3: Storage of Waste
Proper storage of hazardous waste is essential to mitigate risks.
-
Store the sealed waste container in a cool, dry, and well-ventilated area.
-
The storage location should be away from heat, open flames, and other ignition sources.[1]
-
The designated hazardous waste storage area should have appropriate spill containment measures in place.
Step 4: Arranging for Disposal
Disposal of hazardous waste must be conducted by certified professionals.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Businesses are required to use a licensed waste carrier and may need to complete a waste transfer note for each transfer.[3]
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[8]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Containment: For liquid spills, contain the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[1][6]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][8]
-
Cleaning: Clean the spill area thoroughly.
Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. earth911.com [earth911.com]
- 3. wastedirect.co.uk [wastedirect.co.uk]
- 4. siraya.tech [siraya.tech]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-Phenyl-1-propanol
Essential Safety and Handling Guide for 2-Phenyl-1-propanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is essential for ensuring laboratory safety and proper disposal.
Summary of Chemical Hazards
This compound is a combustible liquid that can cause irritation to the eyes, skin, and respiratory system.[1] It may be harmful if swallowed.[1] It is incompatible with strong oxidizing agents and should be kept away from heat and open flames.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Dispensing | Safety glasses with side shields or chemical splash goggles.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat.[2] | Work in a well-ventilated area, preferably a chemical fume hood.[3][4][5] |
| Weighing/Transferring Large Quantities | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves (e.g., Nitrile, Neoprene), flame-resistant lab coat, and additional protective clothing as needed.[2][4] | A NIOSH-approved respirator may be necessary if ventilation is inadequate.[7] |
| Spill Cleanup | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves (e.g., Nitrile, Neoprene), disposable coveralls, and chemical-resistant boots. | A NIOSH-approved respirator with appropriate cartridges should be used for large spills or in poorly ventilated areas. |
| Waste Handling & Disposal | Safety glasses with side shields or chemical splash goggles.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat.[2] | Work in a well-ventilated area. |
Table 1. Personal Protective Equipment for this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Operational Plan
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the manufacturer's label is intact and legible.
-
Verify that the Safety Data Sheet (SDS) is readily available.[8]
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed when not in use.[4]
-
Store away from heat, open flames, and other ignition sources.[4][5]
-
Segregate from incompatible materials, such as strong oxidizing agents.[1]
-
Use secondary containment to prevent the spread of potential spills.
3. Handling and Use:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4][5]
-
Before handling, ensure that an emergency eyewash station and safety shower are accessible.
-
Wear the appropriate PPE as detailed in Table 1.
-
When transferring, pour slowly to avoid splashing and the generation of static electricity.[5]
-
Ground metal containers when transferring large volumes.[5]
-
Avoid contact with skin and eyes.[7]
-
Wash hands thoroughly after handling the chemical.[1]
4. Spill Response:
-
In the event of a small spill, alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7]
-
Clean the spill area with soap and water.[9]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]
Step-by-Step Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated hazardous waste container.
-
The container must be compatible with the chemical, properly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.[10]
2. Waste Storage:
-
Store hazardous waste containers in a designated satellite accumulation area.[10]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Segregate waste from incompatible materials.[10]
3. Disposal Procedure:
-
Do not dispose of this compound down the drain.[11]
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Workflow for Handling this compound
Figure 1. Workflow for the safe handling and disposal of this compound.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. scandiagear.com [scandiagear.com]
- 3. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
